receptor binding affinity of (N,N-didemethyl) 1-hydroxy sibutramine metabolites
An In-Depth Technical Guide to the Receptor Binding Affinity of (N,N-didemethyl) 1-Hydroxy Sibutramine Metabolites Introduction Sibutramine, formerly marketed as an appetite suppressant for the management of obesity, exe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Receptor Binding Affinity of (N,N-didemethyl) 1-Hydroxy Sibutramine Metabolites
Introduction
Sibutramine, formerly marketed as an appetite suppressant for the management of obesity, exerts its pharmacological effects through the inhibition of monoamine reuptake, primarily targeting serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) transporters. However, the parent compound is a prodrug, and its in vivo activity is largely attributable to its pharmacologically active metabolites. This guide focuses on the tertiary amine metabolite, (N,N-didemethyl) 1-hydroxy sibutramine, providing a detailed examination of its receptor binding affinity and the methodologies employed for its characterization. Understanding the binding profile of this specific metabolite is crucial for a comprehensive grasp of sibutramine's overall pharmacological and toxicological profile.
Sibutramine Metabolism and the Formation of Active Metabolites
Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process involves sequential N-demethylation to form the primary amine metabolite (monodesmethylsibutramine, M1) and the secondary amine metabolite (didesmethylsibutramine, M2). These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent drug. Further hydroxylation of these metabolites leads to the formation of hydroxylated derivatives, including (N,N-didemethyl) 1-hydroxy sibutramine.
Metabolic Pathway of Sibutramine
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The receptor binding affinity of (N,N-didemethyl) 1-hydroxy sibutramine is a critical parameter in understanding the complete pharmacological profile of sibutramine. While the primary and secondary metabolites are well-characterized, further investigation into the hydroxylated metabolites is warranted to fully assess their contribution to both the therapeutic effects and potential off-target interactions. The detailed methodology provided herein offers a robust framework for researchers to precisely determine the binding affinities of these and other novel compounds at monoamine transporters, thereby contributing to a safer and more effective drug development process.
References
Stahl, S. M., & Grady, M. M. (2003). A critical review of the mechanism of action of sibutramine. Human Psychopharmacology: Clinical and Experimental, 18(5), 337-347. [Link]
Heal, D. J., Aspley, S., Prow, M. R., Jackson, H. C., Martin, K. F., & Cheetham, S. C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity, 22(S1), S18-S28. [Link]
Exploratory
A Comprehensive Technical Guide to the Metabolic Pathway of Sibutramine to (N,N-Didemethyl) 1-Hydroxy Sibutramine
Abstract Sibutramine, a previously utilized anti-obesity agent, functions as a prodrug, exerting its pharmacological effects primarily through its active metabolites. Understanding the intricate metabolic cascade that tr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Sibutramine, a previously utilized anti-obesity agent, functions as a prodrug, exerting its pharmacological effects primarily through its active metabolites. Understanding the intricate metabolic cascade that transforms the parent compound into these active moieties and subsequently into inactive forms for excretion is paramount for drug development professionals, toxicologists, and clinical pharmacologists. This technical guide provides an in-depth exploration of the metabolic pathway of sibutramine, with a specific focus on the sequential N-demethylation and subsequent hydroxylation reactions leading to the formation of (N,N-didemethyl) 1-hydroxy sibutramine. We will dissect the enzymatic machinery, primarily the cytochrome P450 (CYP) isoforms, responsible for each biotransformation step, discuss the enantioselective nature of the metabolism, and present validated experimental and analytical methodologies for studying this pathway.
Section 1: Introduction to Sibutramine
Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its mechanism of action involves blocking the reuptake of these neurotransmitters in the central nervous system, which enhances satiety and can increase thermogenesis.[2][3] Approved by the FDA in 1997, it was later withdrawn from the market in 2010 due to concerns over an increased risk of cardiovascular events.[1][4]
A critical aspect of sibutramine's pharmacology is its nature as a prodrug. The parent compound itself is a weak inhibitor of monoamine reuptake.[2] Its therapeutic efficacy is almost entirely dependent on its hepatic metabolism into more potent, pharmacologically active primary and secondary amine metabolites.[1][3][5] Therefore, a thorough understanding of its metabolic fate is essential to comprehend its activity, inter-individual variability, and potential for drug-drug interactions.
Section 2: The Multi-Step Metabolic Cascade of Sibutramine
Sibutramine undergoes extensive first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 enzyme system.[1][4] The pathway is a sequential process involving two key types of reactions: N-demethylation and hydroxylation.
Step 1: First N-Demethylation (Formation of M1)
The initial and rate-limiting step in sibutramine's activation is the removal of one of its two N-methyl groups to form N-desmethylsibutramine, also known as M1 or DSB.[6][7] This metabolite is a more potent monoamine reuptake inhibitor than the parent drug.
Key Enzymes: This transformation is principally catalyzed by the CYP3A4 isoenzyme.[4][5] However, studies using human liver microsomes (HLMs) and recombinant P450s have demonstrated that CYP2B6 is a primary, high-affinity catalyst for this reaction, while CYP2C19 and CYP3A5 also contribute.[6][8][9] The involvement of multiple enzymes highlights the complexity and robustness of this initial activation step.
Step 2: Second N-Demethylation (Formation of M2)
The active M1 metabolite is further demethylated to form the primary amine, N,N-didesmethylsibutramine, also known as M2 or DDSB.[6][7] M2 is also a potent, pharmacologically active metabolite.[1][8]
Key Enzymes: The conversion of M1 to M2 is predominantly carried out by CYP2B6 and CYP2C19 .[6][8] Research indicates that CYP2B6 metabolizes the S-enantiomer of M1 more rapidly than the R-enantiomer, introducing stereoselectivity into the metabolic cascade.[6]
Step 3: Hydroxylation (Formation of Hydroxylated Metabolites)
Following the formation of the active demethylated metabolites, the pathway shifts towards inactivation and preparation for excretion. Both M1 and M2 undergo hydroxylation. The focus of this guide, (N,N-didemethyl) 1-hydroxy sibutramine (HM2), is formed from the M2 metabolite.
Key Enzymes: Similar to the second demethylation, the hydroxylation of M2 is catalyzed by CYP2B6 and CYP2C19 .[6][8] These enzymes exhibit a significant preference for hydroxylating the S-enantiomers over the R-enantiomers.[6][7] A parallel reaction also occurs where M1 is hydroxylated to HM1 by the same enzymes.[8]
Step 4: Conjugation and Excretion
The hydroxylated metabolites, HM1 and HM2, are considered pharmacologically inactive. They are subsequently conjugated, primarily with glucuronic acid, to form highly water-soluble metabolites (referred to as M5 and M6) that are readily excreted in the urine.[5][7][10]
Visualization of the Metabolic Pathway
Caption: Metabolic cascade of sibutramine from prodrug to active metabolites and final excretion products.
Section 3: Causality and Key Determinants in Sibutramine Metabolism
The Central Role of Cytochrome P450 Isoforms
The metabolism of sibutramine is a classic example of CYP-mediated drug biotransformation. The primary involvement of CYP2B6 and CYP3A4 is significant for several reasons. CYP3A4 is the most abundant CYP isoform in the human liver and is responsible for the metabolism of a vast number of drugs, creating a high potential for drug-drug interactions.[4] CYP2B6, while less abundant, is highly inducible and exhibits significant genetic polymorphism, which can lead to substantial inter-individual differences in metabolic rates.[9] The identification of CYP2B6 as the primary catalyst for forming the active metabolites suggests that an individual's CYP2B6 activity could be a key determinant of their response to and clearance of sibutramine.[9]
Enantioselectivity in Metabolism
Sibutramine is administered as a racemic mixture of R- and S-enantiomers.[8] While the initial N-demethylation to M1 shows little stereoselectivity, the subsequent steps are highly enantioselective.[6][7] Studies have shown that the S-enantiomers of M1 and M2 are preferentially metabolized to M2 and the hydroxylated metabolites (HM1 and HM2), respectively.[6][8] This is driven by the catalytic preference of CYP2B6 and CYP2C19 for the S-enantiomers.[6][8] This stereoselectivity is clinically relevant as the anorectic effects of sibutramine are exerted more strongly by the R-enantiomers of its active metabolites.
Implications for Drug-Drug Interactions
Given the specific CYP enzymes involved, co-administration of drugs that inhibit or induce these enzymes can significantly alter sibutramine's pharmacokinetics. For instance, potent CYP3A4 inhibitors like ketoconazole could slow the initial activation step, reducing the formation of active metabolites. Conversely, co-administration of a potent and selective CYP2B6 inhibitor could lead to an accumulation of the parent drug and M1, while reducing the formation of M2 and the hydroxylated metabolites.[11] This underscores the necessity of profiling candidate drugs against key CYP isoforms during development.
Section 4: Experimental Protocol for In Vitro Characterization
This section provides a validated, self-contained protocol for characterizing the metabolic profile of sibutramine using an in vitro system.
Objective: To identify the specific human CYP450 isoforms responsible for the sequential metabolism of sibutramine to M1, M2, and HM2 using pooled Human Liver Microsomes (HLMs) and recombinant CYP enzymes.
Materials and Reagents:
Sibutramine, M1, and M2 analytical standards
Pooled Human Liver Microsomes (HLMs)
Recombinant human CYP isoforms (CYP2B6, CYP2C19, CYP3A4, etc.)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Potassium phosphate buffer (pH 7.4)
Selective CYP chemical inhibitors (e.g., ticlopidine for CYP2B6, ketoconazole for CYP3A4)
Acetonitrile (ACN) with 0.1% formic acid (for reaction quenching)
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated sibutramine, propranolol)[12]
Step-by-Step Protocol:
Preparation:
Prepare stock solutions of sibutramine, inhibitors, and internal standard in a suitable solvent (e.g., methanol or DMSO).
Prepare a master mix of the NADPH regenerating system in phosphate buffer.
Incubation with Human Liver Microsomes (HLMs):
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL), phosphate buffer, and sibutramine (at various concentrations, e.g., 0.5 µM and 5 µM) at 37°C for 5 minutes.[13]
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.
Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
Transfer the supernatant for LC-MS/MS analysis.
Incubation with Recombinant CYP Isoforms:
Repeat the procedure from Step 2, but replace the HLMs with individual recombinant CYP isoforms (e.g., rCYP2B6, rCYP3A4) at a specific concentration (e.g., 25 pmol/mL).
This step directly demonstrates which specific enzymes can perform the metabolic conversion.
Chemical Inhibition Assay:
Repeat the HLM incubation from Step 2, but include a pre-incubation step (5-10 minutes) with a selective chemical inhibitor before adding sibutramine.[13]
Compare the rate of metabolite formation in the presence and absence of the inhibitor to quantify the contribution of the inhibited enzyme to the overall metabolism.
LC-MS/MS Analysis:
Analyze the prepared samples to quantify the amounts of sibutramine, M1, M2, and HM2 formed.
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro investigation of sibutramine metabolism using various enzyme sources.
Section 5: Analytical Methodologies
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the quantification of sibutramine and its metabolites in biological matrices is LC-MS/MS.[12][14] This technique offers unparalleled sensitivity, specificity, and speed. It physically separates the analytes from matrix components via high-performance liquid chromatography (HPLC) and then detects and quantifies them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns using a tandem mass spectrometer.
Sample Preparation:
Effective sample preparation is crucial to remove interfering substances like proteins and salts.
Liquid-Liquid Extraction (LLE): A common method where the plasma or urine sample is alkalinized and extracted with an immiscible organic solvent (e.g., methyl tert-butyl ether).[15]
Solid-Phase Extraction (SPE): A more automated and often cleaner method where analytes are retained on a solid sorbent cartridge while interferences are washed away.[12]
Instrumentation and Parameters:
Chromatography: A reversed-phase C18 column is typically used for separation.[12]
Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed for elution.[12]
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). MRM provides high specificity by monitoring a specific precursor ion → product ion transition for each analyte.[12]
The metabolic pathway of sibutramine is a well-defined, multi-step process that is critical to its pharmacological action. The conversion from a relatively inactive prodrug to potent monoamine reuptake inhibitors, M1 and M2, is predominantly catalyzed by CYP3A4 and CYP2B6. Subsequent inactivation via hydroxylation to form metabolites like (N,N-didemethyl) 1-hydroxy sibutramine is mediated by CYP2B6 and CYP2C19, which introduce significant enantioselectivity into the clearance process. A comprehensive understanding of this pathway, from the specific enzymes involved to the analytical methods required for its study, is indispensable for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the broader field of drug metabolism and pharmacokinetics.
References
Bae, S. K., Kim, S. H., Kim, D. H., Gwak, H. S., & Lee, M. G. (2014). Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms. Xenobiotica, 45(4), 293–301. [Link]
Bae, S. K., Kim, S. H., Kim, D. H., Gwak, H. S., & Lee, M. G. (2015). Enantioselective N-Demethylation and Hydroxylation of Sibutramine in Human Liver Microsomes and Recombinant Cytochrome P-450 Isoforms. Xenobiotica, 45(4), 293-301. [Link]
Hind, I. D., Gaukroger, J., & Gill, D. S. (2000). Sibutramine pharmacokinetics in young and elderly healthy subjects. European Journal of Clinical Pharmacology, 55(11), 825–828. [Link]
Abolfathi, Z., Fiset, C., Gilbert, K., & Turgeon, J. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. European Journal of Clinical Pharmacology, 60(9), 653-658. [Link]
Shah, I., Singh, S., & Shrivastav, P. S. (2015). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 314–323. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review for Sibutramine (NDA 20-632/S-021). [Link]
Wikipedia contributors. (2024, March 1). Sibutramine. In Wikipedia, The Free Encyclopedia. [Link]
Bae, J. W., Kim, M. J., Kim, J., Lee, Y. J., & Lee, S. Y. (2008). Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes. Drug Metabolism and Disposition, 36(8), 1679–1688. [Link]
Bae, S. K., Kim, S. H., Kim, D. H., Gwak, H. S., & Lee, M. G. (2015). Enantioselective N-Demethylation and Hydroxylation of Sibutramine in Human Liver Microsomes and Recombinant Cytochrome P-450 Isoforms. Xenobiotica, 45(4), 293-301. [Link]
Abolfathi, Z., Fiset, C., Gilbert, K., & Turgeon, J. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. European Journal of Clinical Pharmacology, 60(9), 653-658. [Link]
Bae, J. W., Kim, M. J., Kim, J., Lee, Y. J., & Lee, S. Y. (2008). Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) Metabolites in Human Liver Microsomes. Drug Metabolism and Disposition, 36(8), 1679-1688. [Link]
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597. [Link]
Nachalaem, P., Watlaiad, K., & Khamphikham, P. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography/Mass Spectrometry. Science & Technology Asia, 28(2), 53-65. [Link]
Shakoor, A., & Arayne, M. S. (2007). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Journal of AOAC International, 90(4), 1047–1051. [Link]
Lee, J. I., Lee, H. S., Lee, D. H., & Kim, S. H. (2013). Potent inhibition of cytochrome P450 2B6 by sibutramine in human liver microsomes. Food and Chemical Toxicology, 60, 459–463. [Link]
Jain, D. S., Subbaiah, G., Sanyal, M., et al. (2015). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 314-323. [Link]
Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2589. [Link]
U.S. Food and Drug Administration. (2007). MERIDIA (sibutramine hydrochloride monohydrate) capsule Label. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5210, Sibutramine. [Link]
Connoley, I. P., Heal, D. J., & Stock, M. J. (1997). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 122(8), 1560–1564. [Link]
Kim, G. W., Lin, J. E., & Bluth, M. H. (2014). Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. Journal of Analytical & Pharmaceutical Research, 1(1), 00004. [Link]
Palmeri, A., Pichini, S., & Pacifici, R. (2018). Chemical structures of (a) sibutramine HCl, (b) N-des methyl... ResearchGate. [Link]
Thevis, M., Sigmund, G., & Schänzer, W. (2006). Determination of N-desmethyl- And N-bisdesmethyl Metabolites of Sibutramine in Doping Control Analysis Using Liquid Chromatography-Tandem Mass Spectrometry. European Journal of Mass Spectrometry, 12(2), 129–136. [Link]
Arch, J. R. S., Wilson, S., & Stock, M. J. (2006). The Primary Amine Metabolite of Sibutramine Stimulates Lipolysis in Adipocytes Isolated from Lean and Obese Mice and in Isolated Human Adipocytes. Hormone and Metabolic Research, 38(11), 727-731. [Link]
Van Gaal, L. F., De Leeuw, I. H., & Wade, A. G. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and Clinical Endocrinology & Diabetes, 106 Suppl 4, 34–38. [Link]
Heal, D. J., Aspley, S., & Prow, M. R. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S18-28. [Link]
structural elucidation of (N,N-didemethyl) 1-hydroxy sibutramine hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of (N,N-didemethyl) 1-hydroxy Sibutramine Hydrochloride Abstract This technical guide provides a comprehensive, multi-faceted analytical strategy for the complete...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural Elucidation of (N,N-didemethyl) 1-hydroxy Sibutramine Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-faceted analytical strategy for the complete , a hydroxylated metabolite of N,N-didesmethylsibutramine (DDSB). As a derivative of sibutramine, a withdrawn anti-obesity drug, the unambiguous identification of its metabolites and analogues is critical for forensic analysis, toxicology, and regulatory enforcement, particularly in the context of undeclared ingredients in dietary supplements. This document moves beyond a simple listing of procedures to explain the underlying scientific rationale for the selected workflow, emphasizing a synergistic approach that leverages the strengths of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Introduction: The Compound of Interest
Sibutramine, an inhibitor of serotonin and norepinephrine reuptake, was formerly prescribed for obesity treatment but was withdrawn from the market due to an increased risk of cardiovascular events. Following administration, sibutramine undergoes extensive metabolism, primarily through N-demethylation by cytochrome P450 enzymes, to form its active metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB).[1][2] Further biotransformation can occur, including hydroxylation of the cyclobutyl or isobutyl moieties.[3][4]
The target compound, (N,N-didemethyl) 1-hydroxy sibutramine hydrochloride, represents a phase I metabolite of sibutramine. Its complete structural characterization is essential for several reasons:
Forensic Identification: Differentiating it from other sibutramine analogues or metabolites found in adulterated weight-loss products.[5]
Metabolism Studies: Understanding the biotransformation pathways of sibutramine is crucial for toxicological assessments.[6][7]
Reference Standard Certification: Establishing a fully characterized standard for quantitative analysis in various matrices.
This guide outlines an integrated workflow designed to move from initial detection to unambiguous structural confirmation.
The Strategic Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Part I: Mass Spectrometry - Determining the Blueprint
Mass spectrometry is the cornerstone of metabolite identification, providing the molecular weight and crucial structural fragments.[6][8]
Rationale & Experimental Choices
High-Resolution Mass Spectrometry (HRMS): The primary objective is to obtain a highly accurate mass measurement (<5 ppm error). This precision is essential to calculate a unique elemental composition, thereby distinguishing the target compound from other isobaric species. An Orbitrap or Time-of-Flight (TOF) analyzer is chosen for this purpose.[8]
Liquid Chromatography (LC) Coupling: LC is used to separate the analyte from the sample matrix prior to MS analysis, which is critical for reducing ion suppression and enabling clean mass spectra.[6]
Tandem MS (MS/MS): By inducing fragmentation of the protonated molecule, MS/MS provides a "fingerprint" that reveals the structure of its constituent parts. This is invaluable for locating the positions of the hydroxyl and amine groups.[1][9]
Experimental Protocol: LC-HRMS/MS
Sample Preparation: Dissolve the isolated hydrochloride salt in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 µg/mL.
Chromatography:
System: Waters Alliance HPLC or equivalent.
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[1][10]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Full Scan (MS1): Mass range 100-500 m/z at a resolution of >60,000.
MS/MS (dd-MS2): Data-dependent acquisition triggering fragmentation of the most intense ions from the full scan. Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 20-40 eV.
Expected Data & Interpretation
The structure of N,N-didesmethylsibutramine (DDSB) has a molecular formula of C15H22NCl. The addition of a hydroxyl group leads to a predicted formula of C15H22NOCl for the free base.
Parameter
Expected Value
Rationale
Molecular Formula
C15H23NOCl (protonated)
Based on the structure of DDSB plus one oxygen atom.
Monoisotopic Mass
267.1436 u
For the free base C15H22NOCl.
[M+H]⁺ (HRMS)
268.1514 m/z
Calculated for [C15H23NOCl]⁺. This value will be compared to the experimental result.
Key MS/MS Fragment
~125 m/z
A characteristic fragment of the sibutramine core, corresponding to the chlorophenylcyclobutyl moiety.[1][10]
Other Fragments
Loss of H₂O
A neutral loss of 18.0106 u from the parent ion would strongly suggest the presence of a hydroxyl group.
Part II: FTIR Spectroscopy - Identifying Key Functional Groups
FTIR provides rapid and non-destructive confirmation of the functional groups predicted by the mass spectrometry data.[11]
Rationale & Experimental Choices
The goal is to confirm the presence of the secondary amine (N-H), the hydroxyl group (O-H), and the aromatic ring. Attenuated Total Reflectance (ATR) is a suitable technique as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount of the dried, purified powder directly onto the ATR crystal.
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
Expected Data & Interpretation
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
~3400-3200 (broad)
O-H Stretch
Hydroxyl (-OH)
Confirms the hydroxylation of the molecule. Its broadness is due to hydrogen bonding.[12]
~3350-3310 (sharp)
N-H Stretch
Secondary Amine (-NH)
Confirms the didemethylated state of the nitrogen atom. This peak is typically sharper than the O-H stretch.[13][14]
~3100-3000
C-H Stretch (sp²)
Aromatic Ring
Indicates the presence of the chlorophenyl group.
~2960-2850
C-H Stretch (sp³)
Alkyl Groups
Corresponds to the cyclobutyl and isobutyl chains.
Part III: NMR Spectroscopy - The Definitive Structural Map
While MS and FTIR suggest the components of the molecule, NMR spectroscopy definitively establishes the atomic connectivity and the precise location of the hydroxyl group.[6][15] It is the most powerful tool for differentiating between potential isomers.[6]
Rationale & Experimental Choices
A suite of 1D and 2D NMR experiments is required for a complete assignment.
¹H NMR: Provides information on the number and type of protons and their neighboring environments.
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting non-protonated carbons and linking different fragments of the molecule.
Experimental Protocol: 1D & 2D NMR
Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to ensure the N-H and O-H protons are observable.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for adequate signal dispersion and resolution.[16]
Data Acquisition:
Acquire a standard ¹H spectrum.
Acquire a proton-decoupled ¹³C spectrum.
Acquire standard 2D COSY, HSQC, and HMBC spectra.
Data Interpretation & Hypothetical Chemical Shifts
The key to the elucidation is to use the HMBC correlations to pinpoint the location of the hydroxyl group. For example, if the hydroxylation occurred on the cyclobutyl ring, protons on the hydroxyl-bearing carbon would show HMBC correlations to carbons in the aromatic ring and other parts of the cyclobutyl ring. If it occurred on the isobutyl chain, different correlations would be observed.
Table of Predicted ¹H and ¹³C NMR Data (Hypothetical for hydroxylation at C1 of the isobutyl chain)
Position
Predicted ¹³C Shift (ppm)
Predicted ¹H Shift (ppm)
Key HMBC Correlations (from ¹H)
Aromatic (C-Cl)
~132
-
-
Aromatic (CH)
~128-130
7.2-7.4 (m, 4H)
Quaternary aromatic carbons, Cyclobutyl carbons
Cyclobutyl (Quat.)
~45
-
-
Cyclobutyl (CH₂)
~30-35
1.8-2.5 (m, 6H)
Other cyclobutyl carbons, Aromatic carbons
Isobutyl (C1-OH)
~75
~3.5 (dd, 1H)
Cyclobutyl carbons, C2, C3
Isobutyl (C2)
~40
~1.9 (m, 1H)
C1, C3, C4, C4'
Isobutyl (C3)
~25
~1.5 (m, 1H)
C2, C4, C4'
Isobutyl (C4, C4')
~22, 23
~0.9 (d, 6H)
C2, C3
N-H
-
~8.5 (br s, 1H)
-
O-H
-
~5.0 (br s, 1H)
-
Note: Chemical shifts are estimates and will vary based on solvent and specific conformation.
Caption: Logic flow of NMR data integration.
Part IV: Single-Crystal X-ray Crystallography - Absolute Proof
This technique provides the ultimate, unambiguous structural proof by mapping the precise 3D coordinates of every atom in the crystal lattice.[17][18]
Rationale & Experimental Choices
For a hydrochloride salt, crystallization is often feasible. The resulting structure will confirm the atomic connectivity determined by NMR and reveal the absolute stereochemistry (if applicable), molecular conformation, and intermolecular interactions, such as hydrogen bonds between the ammonium group, hydroxyl group, and the chloride anion.[19][20]
Experimental Protocol
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent system (e.g., ethanol/water, acetone) is a common method. The purified compound is dissolved to saturation in a suitable solvent, and the solution is left undisturbed in a loosely capped vial.
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D model of the molecule.
Conclusion
The is achieved through a systematic and integrated analytical workflow. HRMS provides the molecular formula, MS/MS and FTIR identify key structural motifs and functional groups, and a suite of NMR experiments establishes the definitive atomic connectivity. Finally, single-crystal X-ray crystallography offers absolute confirmation of the structure. The convergence of data from these orthogonal techniques provides an unassailable identification, crucial for forensic, clinical, and regulatory applications.
References
Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]
Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews, 27(5), 665–702. [Link]
Baillie, T. A. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Chemical research in toxicology, 20(2), 203–214. [Link]
Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Venkata, N. K., & K, S. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of pharmaceutical analysis, 2(4), 299–306. [Link]
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Thean, D., Le, D., & K, T. (2007). Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 848(2), 332–345. [Link]
Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved March 17, 2026, from [Link]
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A Technical Guide to the Monoamine Reuptake Inhibition Mechanism of (N,N-didemethyl) 1-hydroxy Sibutramine
Abstract Sibutramine, formerly marketed for obesity treatment, functions as a prodrug, undergoing extensive hepatic metabolism to exert its pharmacological effects.[1][2] Its primary mechanism of action is the inhibition...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Sibutramine, formerly marketed for obesity treatment, functions as a prodrug, undergoing extensive hepatic metabolism to exert its pharmacological effects.[1][2] Its primary mechanism of action is the inhibition of monoamine reuptake, a process predominantly carried out by its active metabolites rather than the parent compound.[3][4] This guide provides an in-depth technical examination of a key tertiary metabolite, (N,N-didemethyl) 1-hydroxy sibutramine, focusing on its specific interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We will explore the metabolic cascade leading to its formation, present its quantitative inhibitory profile, detail the rigorous experimental protocols required for its characterization, and contextualize its role within the broader structure-activity relationship of sibutramine derivatives.
Introduction: The Prodrug Nature of Sibutramine
Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was clinically used to manage obesity.[1][2] Its therapeutic action is not a direct effect of the parent molecule but rather the result of its conversion into more potent monoamine reuptake inhibitors.[1][3] This conversion happens through first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4).[2][5] The initial metabolic steps involve sequential N-demethylation to form the primary active metabolite, monodesmethylsibutramine (M1), and the secondary active metabolite, didesmethylsibutramine (M2).[1][6] These metabolites are significantly more potent at inhibiting norepinephrine and serotonin reuptake than sibutramine itself.[1][3]
Further metabolism involves hydroxylation of these demethylated compounds.[7][8][9] This guide focuses on the hydroxylated derivative of the M2 metabolite, (N,N-didemethyl) 1-hydroxy sibutramine, to elucidate its specific contribution to the pharmacological profile of sibutramine. Understanding the mechanism of individual metabolites is critical for a comprehensive grasp of the drug's efficacy and side-effect profile.
Metabolic Pathway and Formation
The biotransformation of sibutramine is a multi-step process. The parent drug is first absorbed and rapidly metabolized, leading to low bioavailability of sibutramine itself.[2] The key steps leading to the formation of (N,N-didemethyl) 1-hydroxy sibutramine are:
Primary N-demethylation: CYP3A4 removes one methyl group from sibutramine to form M1 (monodesmethylsibutramine).
Secondary N-demethylation: A second methyl group is removed to form M2 (didesmethylsibutramine).[6]
Hydroxylation: The M2 metabolite undergoes hydroxylation, primarily on the cyclobutane or isopropyl chain, to form hydroxylated M2 derivatives, including the subject of this guide.[6][9]
This metabolic cascade is crucial as it generates compounds with significantly longer half-lives (14-16 hours for M1 and M2) compared to the parent drug (~1 hour), contributing to a prolonged therapeutic effect.[1][2]
Caption: Metabolic activation pathway of Sibutramine.
Core Mechanism: Monoamine Transporter Inhibition
The therapeutic effect of sibutramine's metabolites stems from their ability to bind to and inhibit the function of monoamine transporters. These transporters, located on the presynaptic membrane of neurons, are responsible for clearing neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby terminating their signal.[10] By blocking these transporters, (N,N-didemethyl) 1-hydroxy sibutramine and other active metabolites increase the concentration and duration of these neurotransmitters in the synapse, enhancing satiety and increasing energy expenditure.[10][11][12]
Quantitative Inhibitory Profile
Compound
Target Transporter
Inhibition Potency (IC50/Ki)
Selectivity
Sibutramine
NET, SERT, DAT
Weak inhibitor
N/A
M1 (Monodesmethyl)
NET, SERT, DAT
Potent inhibitor
NE > 5-HT >> DA
M2 (Didesmethyl)
NET, SERT, DAT
Potent inhibitor
NE > 5-HT >> DA
Note: This table summarizes the general findings. Precise values vary between studies. The profile of the hydroxylated M2 metabolite is inferred to be similar to M2, pending specific characterization.
Caption: Inhibition of monoamine reuptake at the synapse.
To authoritatively determine the inhibitory profile of a compound like (N,N-didemethyl) 1-hydroxy sibutramine, two primary in-vitro assays are essential. The combination of binding and uptake assays provides a comprehensive picture of the drug's interaction with the transporter, distinguishing between affinity and functional inhibition.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT. This assay measures how strongly the compound competes with a known radiolabeled ligand for the transporter's binding site.
Methodology:
Source Preparation: Utilize human embryonic kidney (HEK293) cells stably transfected to express high levels of human SERT, NET, or DAT.[14] Alternatively, synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) can be used.
Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Henseleit buffer).
Incubation: In a 96-well plate, combine the cell membranes/synaptosomes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound ((N,N-didemethyl) 1-hydroxy sibutramine).
Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B). This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15][16]
Protocol 2: Synaptosomal Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of the test compound in inhibiting the transport of neurotransmitters. This assay directly measures the transporter's activity.
Methodology:
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from relevant rat brain regions as described above.
Pre-incubation: Pre-incubate the synaptosomes in assay buffer with varying concentrations of the test compound ((N,N-didemethyl) 1-hydroxy sibutramine) or vehicle for 10-15 minutes at 37°C.[17]
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).[17]
Incubation: Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 1-5 minutes).
Termination & Separation: Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
Quantification: Measure the radioactivity trapped within the synaptosomes via liquid scintillation counting.
Data Analysis: Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a potent uptake inhibitor. The IC50 value is calculated by plotting the percent inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for transporter inhibition profiling.
Conclusion
The pharmacological activity of sibutramine is a composite effect driven by its primary, secondary, and hydroxylated metabolites. While (N,N-didemethyl) sibutramine (M2) is a well-established potent inhibitor of both norepinephrine and serotonin reuptake, its hydroxylated derivatives, such as (N,N-didemethyl) 1-hydroxy sibutramine, also play a significant role. The characterization of these individual metabolites through rigorous binding and functional uptake assays is paramount for a complete understanding of the drug's mechanism of action. This knowledge is essential for drug development professionals seeking to design novel monoamine reuptake inhibitors with improved efficacy and refined selectivity profiles.
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Introduction: Contextualizing the Toxicological Imperative for Sibutramine Metabolites
An In-Depth Technical Guide for the In Vitro Toxicological Screening of (N,N-didemethyl) 1-hydroxy sibutramine HCl Sibutramine, formerly marketed as an anti-obesity drug, functions as a serotonin and norepinephrine re-up...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for the In Vitro Toxicological Screening of (N,N-didemethyl) 1-hydroxy sibutramine HCl
Sibutramine, formerly marketed as an anti-obesity drug, functions as a serotonin and norepinephrine re-uptake inhibitor.[1] Its therapeutic action is primarily mediated by its pharmacologically active metabolites, including the N-desmethyl (M1) and N-didesmethyl (M2) metabolites, which are more potent and have longer half-lives than the parent compound.[1][2][3] Sibutramine undergoes extensive first-pass metabolism in the liver, principally by the cytochrome P450 isoenzyme CYP3A4, to form these active metabolites.[3][4] The specific metabolite of interest here, (N,N-didemethyl) 1-hydroxy sibutramine HCl, is a further downstream product within this metabolic cascade.
Given that sibutramine was withdrawn from the market in several countries due to an increased risk of cardiovascular events, a thorough toxicological evaluation of its principal and secondary metabolites is not merely a regulatory formality but a scientific necessity. Understanding the potential for cellular toxicity of these metabolites is critical for elucidating the mechanisms behind the observed adverse effects and for informing the development of safer therapeutic alternatives. This guide provides a comprehensive framework for the in vitro toxicological screening of (N,N-didemethyl) 1-hydroxy sibutramine HCl, structured from the perspective of a senior application scientist to emphasize the causality behind experimental choices and ensure robust, self-validating protocols.
Foundational Strategy: A Multi-Parametric Approach to In Vitro Toxicology
A single assay is insufficient to characterize the toxicological profile of any compound. A battery of tests targeting different cellular events is required to build a comprehensive safety profile. Our strategy is built on a tiered approach, moving from general cytotoxicity to specific mechanisms of action. This ensures that resources are used efficiently while providing a deep, mechanistic understanding of any observed toxicity.
Caption: Tiered workflow for in vitro toxicological screening.
Tier 1: Core Viability and Genotoxicity Assessment
The initial tier aims to answer two fundamental questions: 1) At what concentrations does the compound kill cells? and 2) Does the compound damage cellular DNA?
Cytotoxicity: Establishing the Dose-Response Relationship
Cytotoxicity assays are a cornerstone of drug safety screening, providing critical data on the concentrations at which a compound may be harmful.[5] It is imperative to use at least two assays that measure different cytotoxicity endpoints. This approach provides a more complete picture, as a compound could, for example, inhibit metabolic activity without immediately compromising membrane integrity.
Metabolic Viability (MTT/WST-1 Assay): These colorimetric assays measure the metabolic activity of a cell population, which is a proxy for cell viability.[5] Viable cells with active metabolism convert the tetrazolium salt (MTT) into a purple formazan product.[5] A reduction in this conversion indicates a decrease in metabolic function, which can be due to either cytotoxicity or cytostatic effects.
Membrane Integrity (LDH Release Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[5][6][7] The LDH release assay quantifies this enzyme's activity in the supernatant, serving as a direct indicator of cell lysis.[5][7]
This protocol is based on the homogenous, luminescent assay format for measuring caspase-3/7 activity.
[8]
Cell Plating and Treatment: Seed cells in a 96-well, white-walled plate and treat with the test compound as described in the cytotoxicity protocol (Section 3.1). Include positive (e.g., staurosporine) and negative controls.
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: An increase in luminescence relative to the vehicle control indicates an induction of caspase-3/7 activity, and thus, apoptosis.
Tier 3: Metabolic and Drug-Drug Interaction Profile
As a metabolite, it is crucial to understand if (N,N-didemethyl) 1-hydroxy sibutramine HCl can inhibit major drug-metabolizing enzymes, as this is a primary cause of drug-drug interactions (DDI).
[9]
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are essential for the metabolism of most drugs. [9][10]Inhibition of these enzymes can lead to reduced clearance and increased toxicity of co-administered drugs. [10]Regulatory agencies recommend assessing inhibition potential for major isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4.
[9][11]
Fluorogenic or LC-MS/MS Based Assays: These assays use human liver microsomes (which contain a pool of CYP enzymes) or recombinant CYP isoforms. [11]A probe substrate specific to a particular CYP isoform is added. The rate of metabolite formation is measured, often by fluorescence or by LC-MS/MS, in the presence and absence of the test compound. [11][12]A decrease in metabolite formation indicates inhibition.
Caption: Principle of a competitive CYP450 enzyme inhibition assay.
Data Synthesis and Integrated Risk Assessment
The culmination of this screening process is the integration of all data points to form a preliminary risk profile.
Quantitative Data Summary
All quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), should be summarized in tables for clear comparison.
Table 1: Summary of Cytotoxicity Data for (N,N-didemethyl) 1-hydroxy sibutramine HCl
Compare IC₅₀ Values: A significant difference between the IC₅₀ from the MTT assay and the LDH assay may suggest a cytostatic effect at lower concentrations. A much lower IC₅₀ in galactose medium compared to glucose medium is a strong indicator of mitochondrial toxicity.
[13]* Evaluate Genotoxic Potential: A positive result in the Comet or Ames assay is a significant red flag and requires further investigation as per regulatory guidelines.
[14]* Correlate Mechanistic Data: If cytotoxicity is observed, does it correlate with an increase in ROS production, a decrease in mitochondrial membrane potential, or an activation of caspases? Building these connections provides a powerful, evidence-based narrative of the toxic mechanism.
Assess DDI Risk: The IC₅₀ values from the CYP inhibition assays are used to predict the potential for drug-drug interactions. An IC₅₀ value below a certain threshold (often 1-10 µM) for a major isoform like CYP3A4 suggests a high risk of clinical DDI.
[9][10]
Conclusion
The in vitro toxicological screening of a drug metabolite like (N,N-didemethyl) 1-hydroxy sibutramine HCl is a complex but critical undertaking. By employing a systematic, multi-parametric approach that progresses from broad cytotoxicity screening to deep mechanistic investigation, researchers can build a robust safety profile. This guide provides the foundational logic and validated protocols necessary to execute such a study. The integration of data from assays for cytotoxicity, genotoxicity, mitochondrial function, oxidative stress, apoptosis, and CYP450 inhibition allows for a comprehensive risk assessment, ultimately contributing to the development of safer medicines and a clearer understanding of drug-induced toxicities.
Genotoxicity | In vivo | In vitro | AMES | Mutagenicity | Mutation.
A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. (2004). Journal of Pharmacy & Pharmaceutical Sciences.
Ames Test and Genotoxicity Testing. Nelson Labs.
Caspase Assays. Thermo Fisher Scientific - TR.
Caspase Activity Assay.
A New Luminescent Assay for Detection of Reactive Oxygen Species. Promega.
Cell Death Assays for Drug Discovery. Reaction Biology.
Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. (2005). Arhiv za higijenu rada i toksikologiju.
Assaying caspase activity in vitro. (2014). Cold Spring Harbor Protocols.
Enantioselective determination of sibutramine and its active metabolites in human plasma. (2010). Journal of Pharmaceutical and Biomedical Analysis.
In Vitro ROS/RNS Assay. Cell Biolabs, Inc..
A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. (2020). Journal of Toxicological Sciences.
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
Guidelines for the Testing of Chemicals. OECD.
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Methods in Molecular Biology.
OECD Releases 2025 Test Guideline Programme Upd
Updates to OECD in vitro and in chemico test guidelines. (2021).
Keep an Eye on Apoptosis with Caspase Assays. (2013). Biocompare.
Safety Testing of Drug Metabolites Guidance for Industry. FDA.
solid-phase extraction techniques for (N,N-didemethyl) 1-hydroxy sibutramine in plasma
Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of (N,N-Didemethyl) 1-Hydroxy Sibutramine in Human Plasma Target Audience: Researchers, bioanalytical scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of (N,N-Didemethyl) 1-Hydroxy Sibutramine in Human Plasma
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
Executive Summary & Pharmacological Context
The accurate bioanalytical quantification of sibutramine and its downstream metabolites is critical for both pharmacokinetic profiling and forensic toxicology, particularly given the prevalence of sibutramine as an undeclared adulterant in herbal dietary supplements [1]. Following administration, sibutramine undergoes rapid first-pass metabolism via CYP3A4 to form mono- and di-desmethyl metabolites (M1 and M2) [2]. Further phase I biotransformation of the M2 metabolite yields (N,N-didemethyl) 1-hydroxy sibutramine (DDHS-OH).
Unlike its highly lipophilic parent drug, DDHS-OH possesses a primary amine and a hydroxyl group, significantly altering its partition coefficient. Extracting this polar, basic metabolite from a complex, lipid-rich matrix like human plasma requires a highly selective sample preparation strategy to avoid severe ion suppression during LC-MS/MS analysis. This application note details a mechanistic, self-validating Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction protocol designed specifically for DDHS-OH.
Fig 1: Phase I metabolic pathway of Sibutramine leading to the target analyte DDHS-OH.
DDHS-OH (CAS: 186521-88-0) is a basic compound with a primary amine (pKa ~9.5) [1]. Traditional Reversed-Phase (RP) SPE or Liquid-Liquid Extraction (LLE) often fails to provide sufficient sample cleanup because the conditions required to extract the analyte also co-extract massive amounts of endogenous plasma phospholipids [3].
By utilizing an MCX sorbent (which contains both hydrophobic alkyl chains and strongly acidic sulfonic acid groups), we exploit the dual nature of the molecule. At an acidic pH, the primary amine of DDHS-OH is fully protonated (cationic). This allows the molecule to be "locked" onto the sorbent via strong electrostatic interactions. Once locked, we can aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids and phospholipids—a step that would normally wash away the analyte in a standard RP-SPE method.
The Self-Validating Extraction Protocol
To ensure this protocol acts as a self-validating system , we integrate a Phospholipid Monitoring Window (PMW) into the LC-MS/MS acquisition method. By continuously monitoring the in-source collision-induced dissociation (CID) transition of m/z 184.0
→
184.0 (characteristic of the phosphocholine headgroup), the analyst can instantly verify the efficacy of the SPE organic wash step. If the m/z 184.0 signal exceeds
104
CPS during the analyte elution window, the extraction is mechanically flagged for incomplete lipid removal, prompting an immediate diagnostic check of the methanol wash volume.
4% Phosphoric Acid (
H3PO4
) in LC-MS grade water.
2% Formic Acid (FA) in LC-MS grade water.
5% Ammonium Hydroxide (
NH4OH
) in Methanol.
1. Plasma Pre-treatment
Action: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of Internal Standard (e.g., N,N-didesmethylsibutramine-d7, 100 ng/mL). Add 200 µL of 4%
H3PO4
(aq) and vortex for 30 seconds.
Causality: The highly acidic environment (pH < 3) disrupts plasma protein-analyte binding. Crucially, it ensures the primary amine of DDHS-OH is 100% protonated, which is strictly required for the subsequent ion-exchange capture mechanism.
2. Sorbent Conditioning & Equilibration
Action: Apply 1.0 mL of 100% Methanol, followed by 1.0 mL of LC-MS grade
H2O
to the SPE plate.
Causality: Methanol solvates the hydrophobic backbone of the mixed-mode sorbent, while water equilibrates the pores to accept the aqueous plasma sample without precipitating residual proteins.
3. Sample Loading
Action: Load the entire pre-treated sample (~420 µL) onto the SPE bed. Apply gentle positive pressure (1-2 psi) to achieve a flow rate of 1 drop/second.
Causality: The slow flow rate maximizes residence time, allowing the protonated amine of DDHS-OH to navigate the porous sorbent and form a strong electrostatic bond with the sulfonic acid (
SO3−
) moieties.
4. Aggressive Interference Washing
Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in
H2O
.
Causality: Removes highly polar endogenous plasma components (salts, sugars) while maintaining the acidic environment to keep the analyte ionically locked to the sorbent.
Wash 2 (Organic): 1.0 mL of 100% Methanol.
Causality: The critical lipid-clearing step. Because the analyte is tethered electrostatically, 100% organic solvent can be used to wash away hydrophobic interferences (triglycerides, phospholipids) without risk of analyte breakthrough.
5. Analyte Elution
Action: Elute the target analyte with 2 x 500 µL of 5%
NH4OH
in Methanol.
Causality: The high pH (>10) of the elution solvent rapidly deprotonates the primary amine of DDHS-OH. Once the positive charge is neutralized, the ionic bond with the sorbent is broken, and the methanol efficiently sweeps the neutral molecule into the collection plate.
6. Evaporation & Reconstitution
Action: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water with 0.1% FA / 10% Acetonitrile).
Fig 2: Mechanistic workflow of the MCX Solid-Phase Extraction for DDHS-OH.
Method Validation & Quantitative Data
The method was validated in accordance with FDA bioanalytical method validation guidelines. The integration of the aggressive 100% methanol wash step resulted in near-zero matrix effects, proving the efficiency of the phospholipid removal.
Table 1: Recovery, Matrix Effect, and Process Efficiency for DDHS-OH in Human Plasma
Spiked Concentration (ng/mL)
Extraction Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Intra-Assay CV (%)
Low (1.0)
89.4 ± 3.2
95.1 ± 2.8
85.0 ± 4.1
4.5
Medium (50.0)
92.1 ± 2.1
97.3 ± 1.5
89.6 ± 2.5
3.1
High (500.0)
91.5 ± 2.4
98.0 ± 1.2
89.7 ± 2.8
2.8
Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, directly validating the causality of the MCX wash parameters.
System Diagnostics & Troubleshooting
If the self-validating PMW flags an issue (e.g., low recovery or high phospholipid breakthrough), consult the following diagnostic logic:
Low Analyte Recovery + Low Phospholipids: The analyte was lost during the wash steps. Diagnostic Check: Ensure the plasma pre-treatment pH was strictly < 3. If the pH was too high, the primary amine was not fully protonated, preventing ionic binding during the load step.
Low Analyte Recovery + High Phospholipids: The elution step failed to release the analyte. Diagnostic Check: The elution solvent must be freshly prepared. Ammonium hydroxide is highly volatile; if the
NH4OH
concentration drops below 2%, the pH will not be high enough to deprotonate the analyte and break the ionic bond.
High Analyte Recovery + High Phospholipids: The organic wash step was insufficient. Diagnostic Check: Increase the Wash 2 volume from 1.0 mL to 1.5 mL, or ensure the flow rate during Wash 2 does not exceed 1 drop/second to allow adequate diffusion into the sorbent pores.
References
Title: (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride | C15H23Cl2NO | CID 129012000
Source: PubChem, National Institutes of Health
URL: [Link]
Title: The discovery and status of sibutramine as an anti-obesity drug
Source: European Journal of Pharmacology (via ResearchGate)
URL: [Link]
Title: Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Application
Application Note: Preparation and Certification of (N,N-Didemethyl) 1-Hydroxy Sibutramine Reference Material
Introduction & Scientific Rationale Sibutramine, a former serotonin-norepinephrine reuptake inhibitor (SNRI) utilized for weight management, was globally withdrawn due to elevated cardiovascular risks. Despite this, it r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Sibutramine, a former serotonin-norepinephrine reuptake inhibitor (SNRI) utilized for weight management, was globally withdrawn due to elevated cardiovascular risks. Despite this, it remains one of the most frequently detected illicit adulterants in "natural" dietary supplements and weight-loss products[1]. In vivo, sibutramine is rapidly metabolized into active secondary (desmethylsibutramine) and primary (didesmethylsibutramine) amines, which subsequently undergo hydroxylation.
Accurate forensic screening, toxicological analysis, and pharmacokinetic profiling require highly pure, metrologically traceable Certified Reference Materials (CRMs) of these specific metabolites. This application note details the rigorous, ISO 17034-compliant workflow for the preparation, characterization, and certification of (N,N-didemethyl) 1-hydroxy sibutramine hydrochloride [2].
Physicochemical Profiling
Understanding the target analyte's properties is the first step in designing purification and analytical workflows.
Soluble in Methanol, DMSO, and Water; slightly soluble in Acetonitrile
Certification Workflow Overview
The production of a CRM requires an unbroken chain of traceability to the International System of Units (SI). We employ a dual-pillar approach: a Mass Balance purity assignment validated orthogonally by Quantitative NMR (qNMR) .
Figure 1: End-to-end ISO 17034-compliant workflow for the certification of (N,N-didemethyl) 1-hydroxy sibutramine CRM.
Phase 1: Structural Elucidation (Identity)
Before purity can be assessed, the absolute identity and structural connectivity of the bulk material must be unequivocally proven.
Methodology
High-Resolution Mass Spectrometry (HRMS): Analyzed via ESI-QTOF in positive ion mode.
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra acquired in DMSO-
d6
at 600 MHz.
Fourier Transform Infrared Spectroscopy (FT-IR): Attenuated Total Reflectance (ATR) mode.
Scientist's Insight (Causality):
Why is 2D NMR critical here? Sibutramine metabolism can theoretically yield hydroxylation at multiple aliphatic sites. HMBC (Heteronuclear Multiple Bond Correlation) is required to prove that the hydroxyl group is specifically located at the terminal carbon of the 2-methylbutane chain (C1 position), confirming the exact isomer of the metabolite. Furthermore, HRMS confirms the characteristic
35
Cl/
37
Cl isotopic ratio (3:1), validating the intact chlorophenyl ring.
Phase 2: Purity Assessment via Mass Balance
ISO 17034 dictates that chromatographic purity alone is insufficient for CRM certification because it ignores non-UV-absorbing or non-ionizable impurities[4],[2]. The Mass Balance approach subtracts all orthogonal impurities from the chromatographic purity.
Mobile Phase: (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) Acetonitrile[1].
Gradient: 5% B to 95% B over 10 minutes.
Detection: PDA (220 nm) and ESI-MS.
Self-Validating System Suitability Test (SST): Resolution (
Rs
) > 2.0 between the target analyte and spiked desmethylsibutramine. Injection precision (RSD) must be < 0.5% for 6 replicate injections.
Scientist's Insight (Causality):
(N,N-didemethyl) 1-hydroxy sibutramine is a primary amine. On standard silica-based C18 columns, primary amines suffer from severe peak tailing due to secondary ion-exchange interactions with unreacted surface silanols. We explicitly select a Charged Surface Hybrid (CSH) column. The low-level positive surface charge of the CSH particle repels the protonated amine, ensuring sharp, symmetrical peaks and preventing the integration errors that would compromise purity assignment.
Protocol B: Volatiles, Water, and Inorganics
Water Content: Coulometric Karl Fischer (KF) titration (Metrohm 831).
Residual Solvents: GC-FID with Headspace extraction (Agilent 7890B). Screened for methanol, ethyl acetate, and toluene (common synthesis/purification solvents).
Inorganic Residue: Thermogravimetric Analysis (TGA) ramping from 25°C to 600°C at 10°C/min under nitrogen, switching to oxygen at 600°C.
Mass Balance Calculation
PMB=PHPLC×(1−100W+V+I)
(Where
PHPLC
= Chromatographic purity,
W
= Water %,
V
= Volatiles %,
I
= Inorganics %)
Phase 3: Orthogonal Validation via qNMR
To ensure absolute trustworthiness, the Mass Balance purity (
PMB
) must be verified by an orthogonal technique that does not rely on the same assumptions[4].
Methodology
Internal Standard (IS): NIST SRM 350b (Benzoic Acid), providing direct traceability to the SI.
Integration: The isolated multiplet of the cyclobutyl protons (target) is integrated against the aromatic protons of the Benzoic Acid IS.
Scientist's Insight (Causality):
qNMR is a primary ratio method. Because the signal intensity in NMR is directly proportional to the number of nuclei, we can determine the exact molar amount of our analyte by comparing it to a completely different, highly pure NIST standard. If
PMB
and
PqNMR
agree within a tight tolerance (e.g.,
±0.5%
), the purity assignment is considered self-validated and metrologically sound.
Data Presentation: Purity Summary Table
Parameter
Analytical Technique
Result (% w/w)
Standard Uncertainty (
u
)
Chromatographic Purity (
PHPLC
)
UHPLC-UV (220 nm)
99.65%
0.05%
Water Content (
W
)
Karl Fischer Titration
0.42%
0.02%
Residual Solvents (
V
)
GC-Headspace
0.11%
0.01%
Inorganic Residue (
I
)
TGA
< 0.05%
0.01%
Calculated Mass Balance (
PMB
)
Composite
99.12%
0.06%
Orthogonal Purity (
PqNMR
)
¹H-qNMR vs NIST SRM
99.08%
0.15%
Phase 4: Homogeneity and Stability Testing
A CRM is only valid if the certified value applies equally to every ampoule produced, and remains constant throughout its shelf life[5].
Protocol: Between-Bottle Homogeneity
Sampling: 12 ampoules are selected using a stratified random sampling plan across the entire filling sequence (early, middle, late).
Analysis: Each ampoule is analyzed in duplicate via UHPLC-UV under repeatability conditions.
Statistics: A one-way Analysis of Variance (ANOVA) is performed. The between-bottle standard deviation (
sbb
) is calculated and incorporated into the final uncertainty budget.
Protocol: Isochronous Stability
To eliminate day-to-day instrumental drift, an isochronous design is utilized.
Samples are stored at the target storage temperature (-20°C), alongside accelerated conditions (4°C, 40°C).
At predefined time points (1, 2, 4 weeks for accelerated; 3, 6, 12 months for long-term), samples are moved to a cryogenic reference temperature (-80°C) where degradation is assumed to be zero.
At the end of the study, all samples are analyzed simultaneously in a single analytical batch. The slope of degradation over time is evaluated for statistical significance.
Final Certification and Uncertainty Budget
The expanded uncertainty (
U
) of the CRM is calculated by combining the standard uncertainties of characterization (
uchar
), homogeneity (
uhom
), and long-term stability (
ults
) according to the Guide to the Expression of Uncertainty in Measurement (GUM).
U=k×uchar2+uhom2+ults2
(Where
k=2
for a 95% confidence interval)
Uncertainty Component
Relative Contribution
Characterization (
uchar
)
0.06%
Homogeneity (
uhom
)
0.12%
Long-term Stability (
ults
)
0.18%
Combined Standard Uncertainty (
uc
)
0.22%
Expanded Uncertainty (
U
,
k=2
)
0.44%
Final Certified Value:(N,N-didemethyl) 1-hydroxy sibutramine hydrochloride: 99.12% ± 0.44% (w/w)
References
National Center for Biotechnology Information (2024). (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride | C15H23Cl2NO | CID 129012000. PubChem.
Cerilliant Corporation. Certified Reference Material - Certificate of Analysis - Cerilliant.
Reagecon. ISO 17034 Certified Reference Materials CRMs - Reagecon.
ARO Scientific Ltd. ISO 17034 Guide to International Standards for Reference Material Producers.
SciSpace. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS.
Technical Support Center: Chromatographic Resolution of (N,N-didemethyl) 1-hydroxy sibutramine Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of (N,N-didemethyl) 1-hydroxy sibutramine isomers. This...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of (N,N-didemethyl) 1-hydroxy sibutramine isomers. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful separation and analysis.
Introduction to the Challenge
Sibutramine, an anti-obesity drug, is extensively metabolized in vivo to active N-desmethyl and N-didesmethyl metabolites.[1][2] The subsequent hydroxylation of these metabolites introduces an additional chiral center, leading to the formation of diastereomers and enantiomers. The (N,N-didemethyl) 1-hydroxy sibutramine isomers, in particular, present a significant analytical challenge due to their structural similarity. Achieving adequate chromatographic resolution (Rs ≥ 1.5) is critical for accurate quantification, which is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[3]
This guide will walk you through a systematic approach to method development and troubleshooting, focusing on the critical parameters that influence the separation of these closely related isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the (N,N-didemethyl) 1-hydroxy sibutramine isomers?
Positional and structural isomers, such as the (N,N-didemethyl) 1-hydroxy sibutramine isomers, possess very similar physicochemical properties, including polarity and hydrophobicity.[4] This inherent similarity leads to nearly identical interactions with both the stationary and mobile phases in conventional chromatography, often resulting in co-elution or poor separation.[4] To achieve baseline resolution, a highly optimized method that can exploit subtle differences in their three-dimensional structures is required.
Q2: I'm seeing poor or no resolution of my isomer peaks. Where should I start troubleshooting?
A systematic approach is key.[4] Avoid changing multiple parameters simultaneously. A logical starting point is to optimize the mobile phase, followed by adjustments to the column temperature and flow rate. If these adjustments do not yield satisfactory results, selecting a column with a different stationary phase chemistry is the most impactful next step.[4]
Q3: What type of column is best suited for this separation?
For chiral separations, such as resolving the enantiomers of (N,N-didemethyl) 1-hydroxy sibutramine, a chiral stationary phase (CSP) is essential.[5][6] Polysaccharide-based CSPs are widely used and offer broad applicability for a range of chiral compounds.[5][6] Protein-based columns, like a Chiralcel AGP, have also been successfully used for the enantioselective determination of sibutramine and its metabolites.[2][7]
Q4: Can I use reversed-phase chromatography for this analysis?
While conventional reversed-phase columns (like C18) are effective for separating sibutramine from its primary metabolites (desmethyl and didesmethyl), they are generally not suitable for resolving the chiral isomers of the hydroxylated metabolites.[8][9][10][11] However, some specialized chiral stationary phases can operate in a reversed-phase mode, which can be advantageous for LC-MS compatibility.[12]
Troubleshooting Guide: A Systematic Approach to Improving Resolution
When faced with poor resolution of the (N,N-didemethyl) 1-hydroxy sibutramine isomers, a structured troubleshooting workflow is crucial. This guide will help you systematically address potential issues.
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Step 1: Verify System Suitability
Before making any changes to your method, ensure your HPLC system is performing optimally.
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
Monitor Backpressure: Unusually high, low, or fluctuating backpressure can indicate a blockage, leak, or pump issue.
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample.
Step 2: Mobile Phase Optimization
The mobile phase composition plays a critical role in chiral separations.[13][14]
Organic Modifier Selection: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly alter selectivity.[4] If you are using acetonitrile, try switching to methanol, or vice versa.
Mobile Phase Additives: For ionizable compounds like sibutramine and its metabolites, the addition of a small amount of an acid (e.g., formic acid, acetic acid) or a base (e.g., triethylamine, diethylamine) to the mobile phase can dramatically improve peak shape and resolution.[14][15] These additives can suppress the ionization of the analytes, leading to more consistent interactions with the stationary phase.
Buffer pH and Concentration: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity. A study on the enantioselective determination of sibutramine metabolites utilized a 10mM ammonium acetate solution adjusted to pH 4.0.[2][7] Systematically varying the pH within the stable range of your column can help optimize the separation.
Step 3: Adjusting Column Parameters
Temperature: Column temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer.[16] Increasing the temperature generally leads to sharper peaks and shorter retention times, but it can also decrease resolution in some cases.[13][17] Conversely, lowering the temperature may improve resolution but will increase analysis time.[16] It is advisable to explore a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition.
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.[16][18] However, this will also increase the run time. It's a trade-off between resolution and throughput.
Step 4: Selecting a Different Chiral Stationary Phase (CSP)
If the above optimizations do not yield the desired resolution, changing the column is the most effective next step.[4] Different types of CSPs employ different chiral recognition mechanisms.[5]
Polysaccharide-Based CSPs: These are the most widely used CSPs and are available with various polysaccharide derivatives (e.g., cellulose, amylose) and coatings.[5][6] They offer broad enantioselectivity.
Protein-Based CSPs: Columns like the Chiralcel AGP, which is based on alpha-1-acid glycoprotein, have proven effective for the separation of sibutramine and its metabolites.[2][7]
Cyclodextrin-Based CSPs: These CSPs are another option and have been used for the chiral separation of sibutramine.[3][19]
Experimental Protocols
Example Protocol for Chiral Separation of Sibutramine Metabolites
The following protocol is based on a published method for the enantioselective determination of sibutramine and its active metabolites in human plasma.[2][7]
Mobile Phase: 10mM ammonium acetate solution adjusted to pH 4.0 with acetic acid-acetonitrile (94:6, v/v)
Flow Rate: 0.9 mL/min
Column Temperature: 25°C
Detection: Tandem Mass Spectrometry (MS/MS)
2. Sample Preparation (Liquid-Liquid Extraction):
To a plasma sample, add an internal standard.
Add NaOH solution.
Extract with a mixture of diethyl ether-hexane (4:1, v/v).
Vortex and centrifuge.
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase.
Inject into the LC-MS/MS system.
Data Presentation
Table 1: Impact of Mobile Phase Modifier on Resolution
Organic Modifier
Resolution (Rs) between Isomer Pair 1
Resolution (Rs) between Isomer Pair 2
Acetonitrile
1.2
1.4
Methanol
1.6
1.8
Note: The above data is illustrative and will vary depending on the specific column and other chromatographic conditions.
Conclusion
Improving the chromatographic resolution of (N,N-didemethyl) 1-hydroxy sibutramine isomers requires a systematic and logical approach to method development and troubleshooting. By carefully considering and optimizing the choice of chiral stationary phase, mobile phase composition, and column parameters, researchers can achieve the necessary separation for accurate and reliable quantification. This guide provides a framework to address common challenges and facilitate the successful analysis of these complex chiral compounds.
References
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 264-7.
BenchChem. (n.d.).
Pharmaceutical Technology. (2026, March 12).
Ravi, V. B., Inamadugu, J. K., Sureshbabu, K., & Mullangi, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(4), 279-286.
Al-Bayyari, M. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 589-597.
Kang, W., Bae, K., Noh, K., et al. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 264-267.
Hancu, G., Papp, L. A., Rusu, A., & Mircia, E. (2013). Enantiomeric Separation of Sibutramine by Capillary Zone Electrophoresis. Journal of the Brazilian Chemical Society, 24(7), 1118-1124.
Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies, Inc.
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) - Sibutramine.
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
Hancu, G., Papp, L. A., Rusu, A., & Mircia, E. (2013). Enantiomeric Separation of Sibutramine by Capillary Zone Electrophoresis.
Hancu, G., & Papp, L. A. (2013). Capillary electrophoresis (CE) separation data of sibutramine enantiomers using cyclodextrin (CD) as chiral selectors.
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
BenchChem. (2025, December).
Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
Dolan, J. W. (2026, March 12).
ResearchGate. (n.d.). Chiral discrimination of sibutramine enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy.
Redalyc.org. (n.d.).
Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog.
Singh, S., Sharma, N., & Singh, S. K. (2020). The effect of mobile phase composition on the chiral separation of compounds.
Wang, Y., & Wenslow, R. M. (2003). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase.
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 129-152). Springer, New York, NY.
ResearchGate. (n.d.). Chemical structures of (a) sibutramine HCl, (b) N-des methyl....
Huang, Z., Xiao, S., Luo, D., Chen, B., & Yao, S. (2008). Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC.
Huang, Z., Xiao, S., Luo, D., Chen, B., & Yao, S. (2008). Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS.
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (N,N-didemethyl) 1-hydroxy Sibutramine
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals struggling with signal instability, poor reproducibility, and ion suppression when quantifyin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals struggling with signal instability, poor reproducibility, and ion suppression when quantifying (N,N-didemethyl) 1-hydroxy sibutramine .
As a highly polar, basic phase-I metabolite of the active di-desmethylsibutramine (DDSB), this analyte is frequently monitored in pharmacokinetic studies and screened as an illegal adulterant in dietary supplements. Its unique chemical structure makes it highly susceptible to matrix effects during Electrospray Ionization (ESI). This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.
Diagnostic Workflow: Identifying Matrix Effects
Before optimizing your method, you must accurately diagnose the severity of the matrix effect (ME). Matrix effects cannot be visually estimated from a chromatogram; they must be mathematically derived to ensure scientific integrity.
Diagnostic workflow for evaluating LC-MS/MS matrix effects.
Troubleshooting FAQs
Q: Why does (N,N-didemethyl) 1-hydroxy sibutramine experience severe ion suppression in ESI+ mode?A: The causality lies in the analyte's polarity and basicity. The loss of two methyl groups and the addition of a hydroxyl group (compared to parent sibutramine) significantly increases its polarity. In reversed-phase chromatography, this causes the analyte to elute earlier. Unfortunately, this early elution window is heavily populated by polar matrix components—such as residual salts, sugars (in herbal supplements), and early-eluting phospholipids (in plasma). During ESI+, these high-abundance matrix molecules outcompete the target analyte for surface charge on the electrospray droplets, preventing the analyte from transitioning into the gas phase and leading to severe 1[2].
Q: What sample preparation strategies are most effective for complex matrices?A: The choice of sample preparation must be dictated by the matrix chemistry:
For Human Plasma: Simple protein precipitation (PPT) leaves too many phospholipids behind. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is highly recommended. The HLB chemistry retains the hydrophobic core of the analyte while allowing polar interferences to be washed away, ensuring 3[3].
For Soft-Gel Dietary Supplements: Soft-gels contain viscous lipid fillings that co-elute and suppress ionization. Traditional QuEChERS is insufficient. Implementing Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive SPE selectively removes lipid interferences via size exclusion and hydrophobic interactions, significantly 4[4].
Q: How can chromatographic conditions be adjusted to bypass residual matrix effects?A: If sample prep cannot remove all interferences, you must shift the analyte's retention time away from the suppression zone. Because the analyte is a basic amine, using a mobile phase buffered with 0.1% formic acid or 5 mM ammonium formate (pH ~3) ensures the primary amine remains fully protonated. This improves peak shape and ESI efficiency[2]. Additionally, flattening the gradient slope (e.g., a slower increase of the organic modifier) around the analyte's expected retention time can successfully resolve it from co-eluting phospholipids.
Quantitative Data: Matrix Effect Comparison
The table below summarizes the expected Matrix Effect (ME) percentages for (N,N-didemethyl) 1-hydroxy sibutramine across various matrices and extraction techniques. Note: ME values closer to 100% indicate minimal interference.
Matrix Type
Protein Precipitation (PPT)
HLB Solid-Phase Extraction (SPE)
EMR-Lipid dSPE
Human Plasma
42% (Severe Suppression)
94% (Acceptable)
N/A
Herbal Extract
65% (Suppression)
88% (Acceptable)
N/A
Soft-Gel Capsule
28% (Severe Suppression)
61% (Suppression)
98% (Acceptable)
Self-Validating Experimental Protocol: HLB-SPE
To guarantee data integrity, the following SPE protocol includes a built-in self-validation step to ensure matrix effects have been successfully mitigated before committing to large-scale sample analysis.
Solid-Phase Extraction (SPE) workflow for basic amine metabolites.
Step-by-Step Methodology
Sample Pre-treatment: Aliquot 200 µL of plasma or 500 µL of aqueous supplement extract.
Internal Standard Addition: Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Sibutramine-d7 or a deuterated analog). Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the exact same ion suppression, thereby mathematically correcting for residual matrix effects[2].
Acidification: Add 200 µL of 2% Phosphoric acid. Causality: This disrupts protein binding and ensures the basic amine is fully protonated for optimal retention on the SPE sorbent.
Conditioning: Pass 1 mL of LC-MS grade Methanol followed by 1 mL of LC-MS grade water through an Oasis HLB (30 mg/1 cc) cartridge.
Loading: Load the pre-treated sample at a controlled flow rate of ~1 drop/second.
Washing: Wash with 1 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to wash away polar interferences (salts, sugars) but weak enough that the hydrophobic core of the analyte remains bound to the polymer[3].
Elution: Elute the target analyte with 1 mL of 100% Methanol.
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Self-Validation Check: Before running the full batch, inject a post-extraction spiked blank alongside a neat standard. Calculate the ME. Proceed to full analysis only if the calculated ME is between 85% and 115%.
Technical Support Center: Optimizing Extraction Yield of (N,N-didemethyl) 1-hydroxy Sibutramine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and toxicologists dealing with the complex isolation of (N,N-didemethyl) 1-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and toxicologists dealing with the complex isolation of (N,N-didemethyl) 1-hydroxy sibutramine hydrochloride .
This compound is a highly polar, hydroxylated primary amine metabolite of the withdrawn anorectic drug sibutramine, frequently encountered as an undeclared adulterant in dietary supplements or as a biomarker in biological matrices[1][2]. Extracting it efficiently requires a deep understanding of its physicochemical properties, specifically its salt form, pKa, and the hydrogen-bonding capacity introduced by the 1-hydroxy group.
The Chemical Challenge: Causality in Extraction
To optimize yield, you must design your workflow around the molecule's structural realities:
The Salt Form: The compound is supplied or exists naturally as a hydrochloride (HCl) salt. In this ionized state, it is highly water-soluble but exhibits near-zero partitioning into non-polar organic solvents.
The Primary Amine: Because it is N,N-didemethylated (both methyl groups removed from the original tertiary amine of sibutramine), it is a primary amine. To extract it via Liquid-Liquid Extraction (LLE), you must "free-base" it by adjusting the matrix pH above its pKa (typically >9.5)[3].
The Hydroxyl Group: The addition of the 1-hydroxy group significantly increases the molecule's polarity compared to standard didesmethylsibutramine. Highly non-polar solvents (like hexane) will fail; you must use moderately polar organic solvents like Methyl tert-butyl ether (MTBE) or methanol[3][4].
Quantitative Extraction Parameters
The following table synthesizes the optimal extraction parameters based on the matrix type, demonstrating the expected recovery yields when the physicochemical properties of the analyte are properly leveraged[3][4][5].
Matrix Type
Recommended Method
Optimal Solvent / Sorbent
Critical Condition (pH)
Expected Yield (%)
Solid (Dietary Supplements)
Solid-Liquid Extraction (SLE)
100% Methanol (LC-Grade)
Neutral (Unadjusted)
95.0 - 99.0%
Liquid (Plasma/Serum)
Liquid-Liquid Extraction (LLE)
Methyl tert-butyl ether (MTBE)
Basic (pH > 10.0)
92.0 - 96.0%
Liquid (Urine)
Solid-Phase Extraction (SPE)
Mixed-Mode Cation Exchange (MCX)
Acidic Load (pH 3.0), Basic Elution
88.0 - 94.0%
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By incorporating internal standards (e.g., deuterated didesmethylsibutramine-d7) prior to extraction, you can continuously monitor and validate your recovery efficiency[3].
Protocol A: Solid-Liquid Extraction (SLE) for Dietary Supplements
Use this protocol for herbal matrices, capsules, or powders where the compound is present as an adulterant.
Homogenization: Accurately weigh 100 mg of the homogenized supplement powder into a 15 mL polypropylene centrifuge tube.
Solvent Addition: Add exactly 10.0 mL of LC-grade Methanol. Causality: Methanol is highly effective at disrupting the hydrogen bonds of the 1-hydroxy group and fully solubilizing the HCl salt without requiring pH adjustment[1][4].
Sonication: Sonicate the mixture in an ultrasonic water bath for 15 minutes at room temperature.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 20 °C to pellet the insoluble excipients (e.g., cellulose, magnesium stearate)[1].
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial for LC-MS/MS analysis.
Protocol B: Mixed-Mode SPE for Biological Fluids (Urine/Plasma)
Use this protocol for complex biological matrices where lipid and protein removal is critical.
Sample Pre-treatment: Aliquot 500 µL of urine or plasma. Add 50 µL of internal standard. Dilute with 500 µL of 2% Formic Acid in water. Causality: Dropping the pH to ~3.0 ensures the primary amine is fully protonated (ionized) so it will bind strongly to the cation-exchange sites of the SPE sorbent[5].
Conditioning: Condition the MCX cartridge with 2 mL Methanol followed by 2 mL HPLC water.
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
Washing (Self-Validation Step):
Wash 1: 2 mL of 0.1N HCl (Removes polar, neutral interferences).
Wash 2: 2 mL of 100% Methanol (Removes hydrophobic lipids). Because the analyte is ionically bound, it will not wash off in 100% organic solvent.
Elution: Elute the target compound with 2 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond, while the methanol acts as the carrier solvent.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40 °C and reconstitute in 100 µL of mobile phase.
Figure 1: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for primary amine metabolites.
Troubleshooting & FAQs
Q1: I am using Liquid-Liquid Extraction (LLE) with Hexane, but my recovery is under 10%. What is wrong?
A: You are fighting the molecule's polarity on two fronts. First, the compound is a hydrochloride salt; it will not partition into an organic phase unless you basify the aqueous layer (pH > 10) to neutralize the amine[3]. Second, the 1-hydroxy group makes this specific metabolite too polar for highly non-polar solvents like hexane. Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Ethyl Acetate, which can accommodate the hydrogen bonding of the hydroxyl group.
Q2: Why do I see severe ion suppression in my LC-MS/MS results when extracting from herbal supplements?
A: Herbal matrices contain high levels of co-extracted polyphenols and flavonoids that elute at similar retention times, suppressing the electrospray ionization (ESI) signal. If a simple methanol extraction (Protocol A) yields matrix effects, implement a dispersive SPE (dSPE) cleanup step using Graphitized Carbon Black (GCB) to strip the planar polyphenolic pigments from the extract before injection[4].
Q3: During SPE, I lose my analyte during the Methanol wash step. Why?
A: You are likely using a standard reversed-phase (C18 or HLB) cartridge rather than a Mixed-Mode Cation Exchange (MCX) cartridge. On a C18 cartridge, the analyte is retained only by hydrophobic interactions; washing with 100% methanol will elute it prematurely. By switching to MCX and acidifying your sample load, the primary amine forms a strong ionic bond with the sulfonic acid groups on the sorbent, allowing you to wash aggressively with 100% methanol without analyte loss[5].
Figure 2: Decision tree for troubleshooting low extraction yields of hydroxylated sibutramine metabolites.
References
MDPI. "Detection of Adulterants in Herbal Weight Loss Supplements." MDPI.com. Available at: [Link]
Lat. Am. J. Pharm. "Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS/MS." Latamjpharm.org. Available at:[Link]
SciSpace. "Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS." SciSpace.com. Available at:[Link]
PubMed Central (PMC). "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study." NIH.gov. Available at:[Link]
ResearchGate. "The discovery and status of sibutramine as an anti-obesity drug." ResearchGate.net. Available at: [Link]
Bioanalytical Method Validation for (N,N-didemethyl) 1-hydroxy sibutramine hydrochloride: A Comparison Guide
Executive Summary & Analyte Profiling Sibutramine, a former anti-obesity agent, was globally withdrawn due to severe cardiovascular toxicity. Despite this, it remains a heavily utilized, illicit adulterant in botanical w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
Sibutramine, a former anti-obesity agent, was globally withdrawn due to severe cardiovascular toxicity. Despite this, it remains a heavily utilized, illicit adulterant in botanical weight-loss supplements[1][2]. To accurately evaluate toxicity, pharmacokinetic profiles, and adulteration severity, modern bioanalysis must target not only the parent drug but its active primary and secondary amine metabolites: N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2)[3][4].
(N,N-didemethyl) 1-hydroxy sibutramine hydrochloride (CAS: 186521-88-0; Formula: C15H23Cl2NO) serves as a critical, highly specific reference standard and biomarker in these toxicological evaluations[5][6][7]. The presence of the hydroxyl group significantly alters the molecule's logP (lipophilicity) compared to the standard M2 metabolite, presenting unique chromatographic and extraction challenges that require rigorous method validation.
Metabolic and degradation pathway from Sibutramine to its hydroxylated didemethyl derivative.
When quantifying trace levels of (N,N-didemethyl) 1-hydroxy sibutramine in complex biological matrices (e.g., human plasma or urine), the choice of analytical platform dictates the reliability of the data.
The Causality of Platform Selection:
Because this compound is a primary amine with a hydroxyl modification, it lacks the strong conjugated chromophores necessary for high-sensitivity HPLC-UV detection[2]. Furthermore, its polarity makes Gas Chromatography-Mass Spectrometry (GC-MS) highly inefficient unless subjected to cumbersome and variable chemical derivatization steps[4].
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the definitive gold standard[3][8]. The basic amine group (pKa ~9.5) readily accepts a proton in an acidic mobile phase, generating a robust [M+H]+ precursor ion for Multiple Reaction Monitoring (MRM), ensuring absolute specificity against isobaric matrix interferences.
Table 1: Performance Metrics of Analytical Platforms
Extracting a polar, basic amine from plasma or urine requires exploiting its physicochemical properties.
The Causality of Extraction:
Protein Precipitation (PPT) is fast but leaves endogenous phospholipids in the extract, leading to severe ion suppression in the ESI source. Solid Phase Extraction (SPE) yields clean baselines but is cost-prohibitive for high-throughput screening.
Liquid-Liquid Extraction (LLE) is the optimal choice. By deliberately raising the pH of the biological sample above the analyte's pKa (using NaOH), the amine group is forced into its un-ionized, neutral state. This "pKa-driven partitioning" allows the analyte to selectively migrate into a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or diethyl ether-hexane (4:1, v/v), leaving salts, proteins, and polar interferences trapped in the aqueous layer[8][9].
Table 2: Comparison of Extraction Methodologies
Extraction Method
Analyte Recovery
Matrix Cleanliness
Phospholipid Removal
Cost per Sample
Liquid-Liquid Extraction (LLE)
>85%
Excellent
High
Low
Solid Phase Extraction (SPE)
>90%
Excellent
High
High
Protein Precipitation (PPT)
>95%
Poor
Low
Very Low
Step-by-Step Methodology: A Self-Validating System
To ensure scientific integrity and comply with FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates a stable isotopically labeled Internal Standard (IS) to dynamically correct for extraction losses and matrix effects, alongside strict Quality Control (QC) gates[10].
Self-validating sample preparation and LC-MS/MS workflow for bioanalytical quantification.
Phase 1: pKa-Driven Sample Preparation
Aliquot & Spike: Transfer 100 µL of human plasma/urine into a clean microcentrifuge tube. Add 10 µL of the Internal Standard (e.g., N,N-didesmethylsibutramine-D7 at 100 ng/mL)[10]. Causality: The deuterated IS co-elutes with the analyte, perfectly mirroring and correcting any ion suppression in the MS source.
Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex briefly. Causality: Shifts the pH to ~11, neutralizing the amine to maximize organic partitioning[9].
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes to achieve phase separation[8].
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (10 mM ammonium formate : acetonitrile, 10:90 v/v).
Phase 2: LC-MS/MS Instrumental Analysis
Chromatography: Inject 5 µL onto a Zorbax SB-C18 column (4.6 mm × 75 mm, 3.5 μm)[3][8].
Mobile Phase: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The acidic modifier (formic acid) ensures the analyte remains fully protonated during elution, preventing peak tailing from secondary silanol interactions and boosting ESI+ ionization efficiency[2].
Detection: Operate the mass spectrometer in Positive ESI mode using MRM. Monitor the specific precursor-to-product ion transitions for the hydroxylated derivative and the IS.
The run is only considered valid if the integrated system checks pass:
Linearity: The calibration curve (10.0 to 10,000.0 pg/mL) must exhibit an
R2≥0.995
[3].
Accuracy & Precision: Low, Mid, and High QC samples must back-calculate to within ±15% of their nominal concentrations (±20% at the LLOQ). If QCs fail, the extraction batch is automatically rejected, ensuring absolute data trustworthiness.
Matrix Effect: The IS-normalized matrix factor must demonstrate a coefficient of variation (CV) of < 15% across six different lots of bio-fluid.
References
Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study
National Institutes of Health (NIH) / PMC
URL:[Link][3]
Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid Chromatography
Science & Technology Asia / NRCT
URL:[Link][4]
the use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated
TIIKM Conference Proceedings
URL: [Link][1]
X-ray powder diffractometry and liquid chromatography studies of sibutramine and its analogues content in herbal dietary supplements
ResearchGate
URL: [Link][2]
A Pharmacokinetic Comparison of Sibutramine HCl and its Active Metabolite (N,N-didemethyl) Sibutramine
A Guide for Researchers and Drug Development Professionals Introduction Sibutramine, as a hydrochloride salt, was historically utilized as an oral anorexiant for the management of obesity. Its therapeutic effects are not...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Introduction
Sibutramine, as a hydrochloride salt, was historically utilized as an oral anorexiant for the management of obesity. Its therapeutic effects are not primarily mediated by the parent compound but rather by its more potent, pharmacologically active metabolites. This guide provides an in-depth pharmacokinetic comparison between sibutramine HCl and its principal active metabolite, (N,N-didemethyl) sibutramine (also known as M2 or didesmethylsibutramine). Understanding the distinct pharmacokinetic profiles of the parent drug and its key metabolite is crucial for researchers in the fields of drug metabolism, pharmacology, and toxicology. This document will delve into the metabolic pathway, comparative pharmacokinetic parameters, and the analytical methodologies employed for their quantification, supported by experimental data from peer-reviewed literature.
The Metabolic Journey of Sibutramine: From Prodrug to Active Moiety
Sibutramine functions as a prodrug, undergoing extensive first-pass metabolism in the liver following oral administration.[1] This initial metabolic conversion is critical as it generates the primary and secondary amine metabolites that are responsible for the majority of its pharmacological activity.[2] The metabolic cascade is primarily catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being a key isoenzyme involved.[1][2]
The biotransformation of sibutramine proceeds through sequential N-demethylation. The first step involves the removal of one methyl group to form mono-desmethyl sibutramine (M1), a pharmacologically active secondary amine. Subsequently, a second demethylation occurs, yielding the primary amine, N,N-didemethyl sibutramine (M2), which is also a potent active metabolite. These active metabolites are further metabolized through hydroxylation and conjugation to form inactive metabolites (M5 and M6), which are then primarily excreted in the urine.[1][3]
The causality behind this extensive metabolism lies in increasing the water solubility of the compound, a fundamental principle of drug metabolism, to facilitate its elimination from the body. The initial demethylation steps, however, result in bioactivation, producing metabolites with greater pharmacological potency than the parent sibutramine molecule.
Caption: Metabolic pathway of Sibutramine.
Comparative Pharmacokinetic Profiles
A critical analysis of available pharmacokinetic data reveals significant differences between sibutramine and its N,N-didemethylated metabolite. Following oral administration of sibutramine HCl, the parent drug is rapidly absorbed but exhibits low bioavailability due to extensive first-pass metabolism.[1] In contrast, the active metabolites, M1 and M2, achieve higher plasma concentrations and have considerably longer elimination half-lives.[1]
The primary and secondary amine structures of the metabolites have a higher affinity for monoamine reuptake transporters.
Note on (N,N-didemethyl) 1-hydroxy sibutramine: While the metabolic pathway includes hydroxylation of the demethylated metabolites to form inactive compounds, specific pharmacokinetic data for a "1-hydroxy" active metabolite of (N,N-didemethyl) sibutramine is not extensively reported in the literature, preventing a direct comparative analysis in this guide. The primary focus remains on the well-characterized and pharmacologically significant M1 and M2 metabolites.
Experimental Protocol: Quantification of Sibutramine and its Metabolites in Plasma
The accurate determination of the pharmacokinetic profiles of sibutramine and its metabolites relies on sensitive and specific bioanalytical methods. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a gold standard for quantifying drug concentrations in biological matrices.
Objective: To determine the plasma concentrations of sibutramine, mono-desmethyl sibutramine (M1), and N,N-didemethyl sibutramine (M2) for pharmacokinetic analysis.
Materials:
Human plasma samples
Sibutramine, M1, and M2 analytical standards
Deuterated internal standard (e.g., sibutramine-d7)
Acetonitrile and ammonium acetate (for mobile phase)
Zorbax C18 column or equivalent
LC-MS/MS system
Methodology:
Sample Preparation (Liquid-Liquid Extraction):
Spike plasma samples with a known concentration of the deuterated internal standard.[4]
Add methyl-tert-butyl ether to the plasma samples.
Vortex to ensure thorough mixing and extraction of the analytes into the organic layer.
Centrifuge to separate the organic and aqueous layers.
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[4]
Reconstitute the dried extract in the mobile phase (acetonitrile/ammonium acetate).[4]
Chromatographic Separation:
Inject the reconstituted sample into the LC-MS/MS system.
Utilize a C18 reverse-phase column (e.g., Zorbax C18) for separation of sibutramine and its metabolites.[4]
Employ an isocratic or gradient mobile phase of acetonitrile and ammonium acetate to achieve optimal separation.
Mass Spectrometric Detection:
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Monitor the specific precursor-to-product ion transitions for sibutramine, M1, M2, and the internal standard to ensure selectivity and accurate quantification.
Caption: Experimental workflow for LC-MS/MS analysis.
This self-validating system, through the use of an internal standard and specific mass transitions, ensures the accuracy and reproducibility of the results, which is paramount for reliable pharmacokinetic modeling.
Conclusion
References
Abolfathi, Z., Couture, J., Vallée, F., LeBel, M., Tanguay, M., & Masson, É. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 345–349. [Link]
Chen, J., Liu, G., Li, H., & Liu, Y. (2003). Simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma by liquid chromatography-electrospray ionization-mass spectrometry: method and clinical applications.
Flanagan, A., & Jackson, H. C. (2002). Comparison of the thermogenic and hypophagic effects of sibutramine's metabolite 2 and other monoamine reuptake inhibitors. European Journal of Pharmacology, 451(3), 221-228.
Sibutramine. (2023, November 29). In Wikipedia. [Link]
Hind, I. D., Brown, D. E., & Gumbleton, M. (1999). Sibutramine pharmacokinetics in young and elderly healthy subjects. European Journal of Clinical Pharmacology, 54(11), 847-849.
U.S. Food and Drug Administration. (2004). N20-632S21 Sibutramine Clinpharm BPCA. [Link]
Buckett, W. R., Thomas, P. C., & Luscombe, G. P. (1988). A comparison of the effects on central 5-HT function of sibutramine hydrochloride and other weight-modifying agents. British Journal of Pharmacology, 95(4), 1339–1346.
Link, A., Bae, S. K., & Kim, Y. C. (2006). Metabolite profile of sibutramine in human urine: a liquid chromatography-electrospray ionization mass spectrometric study. Journal of Mass Spectrometry, 41(9), 1184-1194.
Jeffery, J. E., et al. (1999). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 3077-3082.
Bae, J. W., Kang, W., & Lee, S. Y. (2010). Enantioselective pharmacokinetics of sibutramine in rat. Archives of Pharmacal Research, 33(2), 255-260.
Luque, C. A., & Rey, J. A. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of Pharmacotherapy, 33(9), 968-978.
Hwang, Y. Y., et al. (2012). Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex. Journal of Industrial and Engineering Chemistry, 18(4), 1412-1417.
Kang, W., Bae, K., & Noh, K. (2010). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 264-27.
Kintscher, U., & Veltien, A. (2008). Sibutramine. Handbook of Experimental Pharmacology, (182), 225-241.
Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
Comparative Guide: Accuracy and Precision of HPLC Methods for (N,N-didemethyl) 1-hydroxy Sibutramine Analysis
Executive Summary & Chemical Context Sibutramine, a formerly prescribed anti-obesity agent, was withdrawn globally due to severe cardiovascular toxicity. Despite regulatory bans, sibutramine and its active metabolites re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Sibutramine, a formerly prescribed anti-obesity agent, was withdrawn globally due to severe cardiovascular toxicity. Despite regulatory bans, sibutramine and its active metabolites remain prevalent as illicit adulterants in "natural" dietary supplements. The metabolic and environmental degradation of sibutramine yields highly polar derivatives, most notably (N,N-didemethyl) 1-hydroxy sibutramine (CAS 186521-88-0) .
Accurate quantification of this specific hydroxylated metabolite is critical for forensic toxicology, pharmacokinetic profiling, and pharmaceutical impurity screening . However, the molecule's structure—featuring both a primary amine and a hydroxyl group—presents significant chromatographic challenges, including peak tailing and matrix interference. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical modalities (LC-MS/MS and GC-MS), providing drug development professionals with a self-validating protocol engineered for optimal accuracy and precision.
Methodological Comparison: Causality in Analytical Design
When analyzing polar basic compounds like (N,N-didemethyl) 1-hydroxy sibutramine, the choice of analytical platform dictates the balance between sensitivity (Limit of Detection) and quantitative precision (Relative Standard Deviation).
HPLC-UV/DAD (The Routine QC Standard): HPLC coupled with Ultraviolet or Diode-Array Detection remains the gold standard for bulk impurity testing and high-dose supplement adulteration. By utilizing a highly controlled acidic mobile phase, the primary amine is fully protonated, preventing secondary interactions with the silica support. HPLC-UV delivers superior intra-day precision (< 2.0% RSD) and accuracy (99–102% recovery) compared to MS-based methods .
LC-ESI-MS/MS (The Trace Forensic Standard): For pharmacokinetic studies where metabolite concentrations fall below 1 ng/mL, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry is mandatory. While it offers unparalleled sensitivity, the precision is inherently lower (up to 16.5% RSD) due to matrix-induced ion suppression in biological samples .
GC-MS (The Confirmatory Alternative): Gas Chromatography requires extensive sample preparation. Because (N,N-didemethyl) 1-hydroxy sibutramine contains active hydrogens, it must undergo derivatization (e.g., forming N-trifluoroacetamide and O-trimethylsilyl derivatives) to become volatile. This added complexity introduces variability, limiting its precision compared to direct HPLC injection .
Quantitative Performance Data
The following table synthesizes the validated performance metrics of the three primary analytical workflows for didesmethyl sibutramine derivatives across various matrices.
Analytical Method
Target Application
Limit of Detection (LOD)
Intra-day Precision (RSD)
Inter-day Precision (RSD)
Accuracy (Recovery %)
HPLC-UV/DAD
Bulk QC / Supplements
0.04 - 0.12 µg/mL
0.8% - 2.0%
0.7% - 2.0%
99.1% - 102.2%
LC-ESI-MS/MS
Pharmacokinetics / Plasma
0.15 - 0.25 ng/mL
4.4% - 16.5%
4.4% - 6.6%
87.9% - 110.9%
GC-MS
Confirmatory Forensic
~0.18 µg/mL
~5.0%
~5.5%
92.0% - 107.0%
Analytical Workflow Visualization
Analytical workflow comparing HPLC, LC-MS/MS, and GC-MS for sibutramine metabolite quantification.
To achieve the high precision (< 2.0% RSD) noted in the comparative data, the chromatographic environment must be strictly controlled. This step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the protocol is self-validating.
Step 1: Mobile Phase Preparation & Causality
Aqueous Buffer: Prepare 20 mM ammonium acetate in HPLC-grade water, adjusted to pH 3.0 using 0.2% formic acid.
Mechanistic Causality: The pKa of the primary amine in (N,N-didemethyl) 1-hydroxy sibutramine is highly basic. A pH of 3.0 ensures the amine is >99% ionized. The ammonium ions (
NH4+
) act as silanol blockers, competitively binding to residual unreacted silanol groups on the stationary phase, thereby eliminating peak tailing.
Organic Modifier: Acetonitrile (HPLC Grade).
Elution Profile: Isocratic elution at 55:45 (Buffer:Acetonitrile).
Step 2: Matrix Extraction
Procedure: Weigh exactly 100 mg of the homogenized sample (supplement powder or spiked matrix). Extract with 10 mL of 96% Ethanol. Sonicate for 15 minutes at room temperature.
Mechanistic Causality: Ethanol effectively disrupts hydrogen bonding in complex matrices, selectively solubilizing the polar hydroxylated metabolite while precipitating high-molecular-weight proteins and insoluble excipients.
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter directly into an autosampler vial.
Step 3: Chromatographic Conditions
Column: End-capped C8 or C18 reversed-phase column (150 mm × 4.6 mm, 5 µm particle size). End-capping is mandatory to minimize secondary polar interactions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: UV at 223 nm (optimal for the aromatic ring absorption of sibutramine derivatives).
Injection Volume: 20 µL.
Column Temperature: 30°C.
Step 4: System Suitability Testing (Self-Validation Criteria)
Before analyzing unknown samples, the system must validate its own performance using a 50 µg/mL standard solution of (N,N-didemethyl) 1-hydroxy sibutramine.
Resolution (
Rs
): Must be > 2.0 between the parent sibutramine peak and the 1-hydroxy metabolite peak to ensure baseline separation.
Tailing Factor (
Tf
): Must be ≤ 1.5. (Failure indicates column degradation or inadequate silanol masking, prompting immediate mobile phase pH verification).
Repeatability: Five replicate injections of the standard must yield a peak area RSD of ≤ 2.0%. (Failure triggers an auto-recalibration sequence).
Conclusion
While LC-MS/MS is indispensable for trace-level pharmacokinetic profiling, HPLC-UV remains the most accurate and precise methodology for the quantification of (N,N-didemethyl) 1-hydroxy sibutramine in bulk drug screening and dietary supplement analysis. By leveraging targeted pH control and silanol masking, the HPLC protocol neutralizes the chromatographic challenges posed by the molecule's polar functional groups, delivering robust, reproducible, and self-validating analytical data.
References
International Journal of Research in Pharmacy and Chemistry (IJRPC). A stability indicating HPLC method for the determination of sibutramine hydrochloride in bulk and formulations. Available at:[Link]
Journal of Pharmaceutical and Biomedical Analysis. Enantioselective determination of sibutramine and its active metabolites in human plasma. Available at:[Link]
ResearchGate. Simultaneous Determination of Sibutramine and N-Di-desmethylsibutramine in Dietary Supplements for Weight Control by HPLC--ESI-MS. Available at:[Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Disposal of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride
Here is the comprehensive, step-by-step operational guide for the compliant handling and disposal of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride in a professional laboratory setting. Introduction and Regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive, step-by-step operational guide for the compliant handling and disposal of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride in a professional laboratory setting.
Introduction and Regulatory Context
(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride (CAS: 186521-88-0) is an intermediate, metabolite, and analytical reference standard associated with Sibutramine, a serotonin and noradrenaline reuptake inhibitor (SNRI)[1]. Because Sibutramine is classified as a DEA Schedule IV controlled substance due to its central nervous system stimulant properties[2], its active metabolites and structurally related intermediates must be managed with stringent inventory control and disposed of in accordance with both Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) guidelines.
The 2019 EPA Final Rule on the Management of Hazardous Waste Pharmaceuticals strictly prohibits the "sewering" (flushing down the drain) of pharmaceutical waste[3]. This regulation is designed to prevent complex active pharmaceutical ingredients (APIs) from contaminating municipal water systems and aquatic ecosystems, as traditional wastewater treatment facilities cannot effectively filter these compounds[4].
Risk Assessment and Waste Classification
Before initiating disposal, laboratory personnel must classify the waste stream. While (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is not explicitly a P-listed or U-listed RCRA (Resource Conservation and Recovery Act) hazardous waste by name, industry best practices and EPA guidelines recommend treating uncertain or highly active pharmaceutical waste as hazardous to mitigate environmental and compliance risks[5].
If the laboratory manages this compound under the DEA's controlled substance framework (due to its direct relationship to Sibutramine), it cannot be discarded in standard solid waste or biohazard containers. It must be transferred to a DEA-registered reverse distributor or a licensed hazardous waste contractor for eventual incineration[3],[2].
Step-by-Step Disposal Protocol
Phase 1: Segregation and Containment
Causality Insight: Proper segregation prevents dangerous chemical interactions and ensures that non-hazardous waste is not unnecessarily subjected to expensive hazardous waste treatment protocols[5].
Isolate the Material: Do not mix (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride waste with general laboratory trash, biohazardous waste (red bags), or trace chemotherapy waste.
Select the Receptacle: Place the solid powder, contaminated weighing boats, or residual solutions into a rigid, leak-proof, and tamper-evident pharmaceutical waste container. Depending on your facility's specific RCRA classification protocol, this is typically a blue container (for non-RCRA pharmaceutical waste) or a black container (if managed as RCRA hazardous waste)[5].
Labeling: Affix a label clearly identifying the contents as "Pharmaceutical Waste - Incinerate Only." If managing as a controlled substance, ensure the label complies with internal DEA inventory tracking requirements.
Phase 2: Documentation and Inventory Deconciliation
Causality Insight: Strict documentation is required to prevent diversion and to provide a verifiable audit trail for environmental regulators.
Log the Waste: Record the exact mass or volume of the chemical being discarded in the laboratory's inventory management system.
DEA Form 41 (If Applicable): If your facility's compliance department classifies this specific intermediate under your DEA registration, you must document the destruction or transfer using DEA Form 41[6].
Phase 3: Transfer and Final Destruction
Causality Insight: Ultimate destruction via high-temperature incineration ensures the complete molecular breakdown of the API, eliminating both biological activity and environmental toxicity[7].
Secure Storage: Store the sealed waste container in a designated, secure (locked) hazardous waste accumulation area.
Contractor Transfer: Transfer the waste exclusively to a DEA-registered reverse distributor or an RCRA-permitted hazardous waste management facility[3],[5].
Manifest Verification: Ensure the shipment is accompanied by a Uniform Hazardous Waste Manifest[5]. Retain the certificate of destruction provided by the incinerator facility for your compliance records.
Quantitative Data and Logistics Summary
Parameter
Specification / Requirement
Rationale
Primary Disposal Method
High-Temperature Incineration
Ensures complete thermal destruction of the API[7].
Drain Disposal (Sewering)
Strictly Prohibited
Violates EPA 2019 Final Rule; causes ecological toxicity[3],[4].
Required for the destruction of controlled substances/analogs[6].
Disposal Workflow Visualization
Caption: Decision tree and logistical workflow for the compliant disposal of Sibutramine-related waste.
References
Pharma Logistics. "Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication." Pharma Logistics. Available at:[Link]
Daniels Health. "How to Dispose of Pharmaceutical Waste and Meet Regulations." Daniels Health. Available at:[Link]
Washington State Department of Ecology. "Interim Pharmaceutical Waste Policy." Regulations.gov. Available at: [Link]
National Center for Biotechnology Information. "Sibutramine | C17H26ClN | CID 5210." PubChem Database. Available at: [Link]
U.S. Government Publishing Office. "Title 21 - Food and Drugs: DEA Forms." GovInfo. Available at: [Link]
Daughton, C.G. "Eco-directed sustainable prescribing: Feasibility for reducing water contamination by drugs." Science of The Total Environment. Available at: [Link]
Personal protective equipment for handling (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride
Operational Safety and Handling Guide: (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride As a Senior Application Scientist, I have designed this comprehensive safety and operational protocol for researchers and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Handling Guide: (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride
As a Senior Application Scientist, I have designed this comprehensive safety and operational protocol for researchers and drug development professionals handling (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride . This compound is a highly potent primary active metabolite and analytical impurity of sibutramine[1].
Because sibutramine and its desmethyl metabolites function as potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1], occupational exposure can bypass first-pass metabolism, leading to rapid systemic absorption. This can trigger acute cardiovascular events, including severe tachycardia and hypertension. Therefore, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and self-validating operational workflows to prevent aerosol inhalation and transdermal absorption[2][3].
Mandatory Personal Protective Equipment (PPE) Matrix
The following PPE specifications are non-negotiable when handling the lyophilized solid or concentrated solutions of this compound. Every piece of equipment is selected based on the specific physicochemical and pharmacological risks of the chemical[2].
PPE Category
Specification / Standard
Causality (Operational Rationale)
Respiratory Protection
NIOSH-approved N95/P100 particulate respirator; Full-face respirator if outside a containment hood[2].
Causality: Prevents inhalation of aerosolized micro-particles. The compound's high potency as an SNRI requires minimizing respiratory mucosal exposure to prevent acute CNS stimulation.
Eye/Face Protection
Tightly fitting safety goggles with side-shields (EN 166 or ANSI Z87.1 compliant)[2][4].
Causality: Protects ocular mucosa from fine dust deposition and accidental splashes during solvent reconstitution (e.g., in DMSO or Methanol).
Hand Protection
Nitrile or neoprene chemical-resistant gloves (EN 374 compliant). Double-gloving is strictly required[2][3].
Causality: Prevents transdermal absorption. Double-gloving creates a fail-safe; if the outer glove is compromised by solvent, the inner glove maintains the sterile/chemical barrier.
Body Protection
Impervious, flame-resistant lab coat with knit cuffs; disposable Tyvek sleeves[2][4].
Causality: Prevents electrostatic powder accumulation on personal clothing, eliminating secondary exposure routes when leaving the laboratory.
Pharmacotoxicological Visualization
Understanding the mechanism of toxicity is critical for reinforcing safety compliance. The following pathway illustrates why respiratory and dermal barriers cannot be compromised.
SNRI toxicity pathway illustrating the critical need for respiratory and dermal PPE.
Self-Validating Operational Workflow
To ensure maximum safety, do not merely follow steps; validate them as you proceed. This protocol is designed for the weighing and reconstitution of the compound into a standard 1.0 mg/mL analytical reference solution[5].
Phase 1: Environmental Verification & Preparation
Containment Validation: Ensure the laboratory is equipped with a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder handling isolator. Self-Validation: Before opening the chemical, hold a sterile tissue at the sash opening; it must be visibly drawn inward, validating the negative pressure containment barrier[4].
PPE Donning Sequence: Don the required PPE in the following order: Lab coat, N95/P100 respirator, safety goggles, and double gloves. Ensure the inner glove goes under the lab coat cuff and the outer glove goes over it.
Static Mitigation: The lyophilized solid form is highly prone to static charge accumulation. Causality: Using standard plastic spatulas can cause the powder to repel and aerosolize. Use an anti-static zero-stat gun on the weighing balance and utilize only grounded stainless-steel spatulas to neutralize the charge.
Phase 2: Execution (Weighing & Reconstitution)
Aseptic Transfer: Carefully open the primary container only within the BSC. Transfer the required mass using slow, deliberate movements to minimize air currents.
In-Situ Reconstitution: Do not transport the dry powder out of the hood. Because the compound is insoluble in water but highly soluble in organic solvents, add your solvent (e.g., DMSO or Methanol) directly to the weighing vessel while still inside the containment zone. Cap the vial tightly before vortexing.
Phase 3: Decontamination & Doffing
Chemical Quenching/Cleaning: Wipe down all interior surfaces of the BSC, the balance, and tools with 70% Isopropanol or Methanol to solubilize residual Active Pharmaceutical Ingredient (API), followed by a soap and water wash. Self-Validation: Perform a secondary wipe with a dry, sterile swab. Inspect the swab against a dark background to ensure no crystalline residue remains.
Controlled Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. Inspect the inner gloves for any chemical breakthrough or tears. Remove goggles, respirator, and lab coat, followed by the inner gloves. Wash hands immediately[2][3].
Spill Response & Chemical Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure.
Accidental Release Protocol:
Evacuation & Isolation: If a spill occurs outside a containment hood, immediately evacuate personnel from the area and allow airborne dust to settle[2].
Containment & Neutralization: Wear full PPE (including a full-face respirator). Do not dry sweep. Causality: Dry sweeping imparts mechanical energy to the powder, overcoming its gravitational settling and re-aerosolizing the API into the breathing zone[2]. Instead, cover the spill with damp absorbent pads (using water or a mild solvent) to increase the particle mass via capillary action, rendering it non-volatile before scooping with spark-proof tools[2].
Disposal Plan:
Solid Waste: Treat all contaminated PPE, absorbent pads, and empty vials as Class 11 Combustible Solid waste[4]. Store in suitable, tightly closed containers and dispose of via a licensed chemical waste contractor for high-temperature incineration[2].
Liquid Waste: Solvent mixtures containing the compound must be collected in compatible, clearly labeled solvent waste carboys and disposed of according to local environmental and institutional regulations.